2-(Methylthio)pyrimidine-5-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2S/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVTXVTMQIKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376852 | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348098-29-3 | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic route, an alternative approach to a related derivative, and includes detailed experimental protocols, quantitative data, and workflow diagrams to assist researchers in their synthetic endeavors.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the boronic acid moiety allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. The pyrimidine core, substituted with a methylthio group, is a common scaffold in pharmacologically active molecules. This guide aims to provide a detailed and practical resource for the laboratory synthesis of this important compound.
Primary Synthesis Route: Lithiation and Borylation
The most commonly reported and efficient synthesis of this compound proceeds via a two-step process starting from 5-bromo-2-(methylthio)pyrimidine. This route involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.
Synthesis of the Starting Material: 5-bromo-2-(methylthio)pyrimidine
The precursor, 5-bromo-2-(methylthio)pyrimidine, can be synthesized from commercially available 5-bromo-2-chloropyrimidine and methyl mercaptan.
Experimental Protocol:
To a stirred solution of 5-bromo-2-chloropyrimidine (0.3 g, 1.563 mmol) in dimethylformamide (DMF, 10 mL), methyl mercaptan (0.1 mL, 1.563 mmol) is slowly added at room temperature. The reaction mixture is then heated to 50°C and stirred for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water and the product is extracted with ethyl acetate (EtOAc). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (100-200 mesh) using a 5% ethyl acetate/hexane eluent to yield 5-bromo-2-(methylthio)pyrimidine as a white solid.[1]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield | Reference |
| 5-bromo-2-(methylthio)pyrimidine | 5-bromo-2-chloropyrimidine | Methyl mercaptan | DMF | 75% | [1] |
Synthesis of this compound
The final product is obtained through a lithium-halogen exchange on 5-bromo-2-(methylthio)pyrimidine using n-butyllithium, followed by reaction with triisopropyl borate.
Experimental Protocol:
Under a nitrogen atmosphere, 5-bromo-2-(methylthio)pyrimidine (0.05 g, 0.241 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) in a flask equipped with a magnetic stirrer. The solution is cooled to -78°C in a dry ice/acetone bath. To this solution, n-butyllithium (0.15 mL of a 2.5 M solution in hexane, 0.36 mmol) is added dropwise, maintaining the temperature at -78°C. The mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange. Subsequently, triisopropyl borate (0.068 g, 0.361 mmol) is added dropwise, and the reaction mixture is stirred for an additional 4 hours at -78°C.[2]
The reaction is then quenched by the addition of ice water. The mixture is extracted with a saturated aqueous solution of ammonium chloride (NH₄Cl) and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound as an off-white solid.[2]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Yield | Mass Spec Data (m/z) | Reference |
| This compound | 5-bromo-2-(methylthio)pyrimidine | n-Butyllithium, Triisopropyl borate | THF | 73% | 171.1 [M+H]⁺ | [2] |
Logical Relationship of the Primary Synthesis Route
Caption: Primary synthesis route to this compound.
Alternative Synthesis Route: Palladium-Catalyzed Borylation
An alternative approach to a related derivative, 2-methylpyrimidine-5-boronic acid pinacol ester, involves a palladium-catalyzed cross-coupling reaction. This method avoids the use of organolithium reagents and cryogenic conditions.
Experimental Protocol:
In a sealed reaction vessel, 5-bromo-2-methylpyrimidine (250 mg, 1.44 mmol), bis(pinacolato)diboron (0.385 g, 1.52 mmol), potassium acetate (0.425 g, 4.34 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.106 g, 0.144 mmol) are combined. The vessel is evacuated and backfilled with argon gas. Anhydrous 1,4-dioxane (5.0 mL) is added, and the mixture is heated to 90°C for 3 hours. The formation of the desired boronate ester can be monitored by LC-MS.[3]
Experimental Workflow for Palladium-Catalyzed Borylation
Caption: Alternative synthesis of a pyrimidine boronic ester derivative.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₅H₇BN₂O₂S | [4] |
| Molecular Weight | 170.00 g/mol | [4] |
| Appearance | Off-white solid | [2] |
| Mass Spectrum (ESI+) | m/z 171.1 [M+H]⁺ | [2] |
Note: Detailed ¹H and ¹³C NMR data for this compound are available from commercial suppliers and chemical databases, though specific spectra were not publicly available in the searched literature.[5] Researchers are advised to acquire and interpret this data for full characterization.
Purification
While the provided experimental protocol outlines a basic aqueous work-up, further purification of boronic acids can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile. Alternatively, column chromatography on silica gel can be employed, although the polarity of boronic acids can sometimes lead to tailing. In such cases, the use of a mobile phase containing a small amount of acetic acid or a gradient elution may be beneficial.
Conclusion
This technical guide provides a detailed and actionable overview of the synthesis of this compound. The primary route via lithiation and borylation offers a high yield and is well-documented. The alternative palladium-catalyzed borylation to the pinacol ester presents a viable option for researchers wishing to avoid cryogenic conditions and organolithium reagents. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the fields of drug discovery and organic synthesis.
References
- 1. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 348098-29-3 [chemicalbook.com]
- 3. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C5H7BN2O2S | CID 2763263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(348098-29-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-boronic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)pyrimidine-5-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its pyrimidine core is a key structural motif in numerous biologically active molecules, while the boronic acid functional group makes it a versatile building block, particularly for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
Compound Identification
| Identifier | Value |
| CAS Number | 348098-29-3[2] |
| IUPAC Name | (2-methylsulfanylpyrimidin-5-yl)boronic acid[2] |
| Molecular Formula | C₅H₇BN₂O₂S[2] |
| Molecular Weight | 170.00 g/mol [2] |
| Canonical SMILES | CSC1=NC=C(B(O)O)C=N1[1] |
| InChI Key | SLNVTXVTMQIKCE-UHFFFAOYSA-N[2] |
Physical and Chemical Data
| Property | Value |
| Physical State | Solid[1] |
| Appearance | Off-white solid[1] |
| Purity | Typically ≥95% |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C[3] |
| Solubility | Soluble in organic solvents such as THF and ethyl acetate. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a lithium-halogen exchange reaction from 5-bromo-2-(methylthio)pyrimidine, followed by borylation with triisopropyl borate.[1]
Materials:
-
5-bromo-2-(methylthio)pyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromo-2-(methylthio)pyrimidine (0.05 g, 0.241 mmol) in anhydrous THF (10 mL) in a flame-dried flask.[1]
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add n-butyllithium (0.15 mL, 0.36 mmol, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.[1]
-
Continue stirring at -78 °C for 1 hour.[1]
-
Add triisopropyl borate (0.068 g, 0.361 mmol) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.[1]
-
Stir the reaction at -78 °C for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding ice water.[1]
-
Perform an aqueous workup by extracting with saturated NH₄Cl solution and ethyl acetate.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as an off-white solid (0.03 g, 73% yield).[1]
Suzuki-Miyaura Cross-Coupling Reaction (Representative Protocol)
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds. The following is a general protocol adaptable for the coupling of this boronic acid with various aryl or heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).[4]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[5]
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 eq) under a positive pressure of the inert gas.[4]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.[5][6]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Activity and Drug Discovery Potential
While specific biological data for this compound is limited, the broader class of pyrimidine-containing boronic acids has shown significant promise in drug discovery.[7] A notable area of investigation is their activity as inhibitors of Valosin-containing protein (VCP), also known as p97.[8]
VCP/p97 is an ATPase that plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins via the ubiquitin-proteasome system (UPS).[7] Inhibition of VCP/p97 can lead to an accumulation of these proteins, inducing proteotoxic stress and apoptosis, particularly in cancer cells which often exhibit high rates of protein synthesis.
A series of novel pyrimidine-based p97 inhibitors have been synthesized and evaluated, with some compounds showing potent enzymatic and cellular activity against cancer cell lines.[8] The pyrimidine core serves as a scaffold, and the boronic acid moiety can interact with key residues in the active site of the target protein.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its pyrimidine core suggests potential for biological activity, and the broader class of pyrimidine boronic acids has demonstrated promise as inhibitors of key cellular targets like VCP/p97. This makes this compound and its derivatives attractive candidates for further investigation in the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their scientific endeavors.
References
- 1. This compound | 348098-29-3 [chemicalbook.com]
- 2. This compound | C5H7BN2O2S | CID 2763263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2-(Methylthio)pyrimidine-5-boronic acid CAS number 348098-29-3
CAS Number: 348098-29-3
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidine-5-boronic acid, a key building block in modern synthetic and medicinal chemistry. The document details its physicochemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.
Physicochemical and Safety Data
This compound is an off-white solid that serves as a valuable reagent, particularly for introducing the 2-(methylthio)pyrimidine moiety into target molecules.[1] Due to its sensitivity, it is recommended to store the compound under an inert atmosphere, such as Argon or Nitrogen, at temperatures between 2-8°C.[2]
Properties
| Property | Value | Source(s) |
| CAS Number | 348098-29-3 | [1][3] |
| Molecular Formula | C₅H₇BN₂O₂S | [3] |
| Molecular Weight | 170.00 g/mol | [3] |
| Appearance | Off-white solid | [1] |
| Storage Temperature | 2-8°C (under inert gas) | [2] |
Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| Mass Spec (MS) | [M+H]⁺: 171.1 | [1] |
Safety and Hazard Information
The compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated area or a fume hood.[4]
Synthesis and Production
The primary synthetic route to this compound involves a lithium-halogen exchange on a brominated pyrimidine precursor, followed by borylation.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
5-Bromo-2-(methylthio)pyrimidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromo-2-(methylthio)pyrimidine (0.241 mmol, 1.0 eq) in anhydrous THF (10 mL) in a flame-dried flask.
-
Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.36 mmol, 1.5 eq) dropwise, ensuring the internal temperature remains at -78°C.
-
Continue stirring the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (0.361 mmol, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
Stir the reaction at -78°C for an additional 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding crushed ice, followed by saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid (typical reported yield: 73%).[1]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block for the synthesis of complex organic molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl halides. The pyrimidine scaffold is a common feature in many biologically active compounds, making this reagent particularly relevant for drug discovery programs targeting anticancer, antiviral, and anti-inflammatory agents.[5][6]
As a 5-substituted pyrimidinylboronic acid, this compound generally exhibits favorable reactivity for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5]
Generalized Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative starting point for coupling a pyrimidine boronic acid with an aryl halide. Optimization of the catalyst, base, and solvent may be required for specific substrates.[7]
Materials:
-
This compound (1.2 eq)
-
Aryl or Heteroaryl Halide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Base (e.g., Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-100°C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash, dry, and concentrate the organic layers.
-
Purify the crude product using column chromatography.
Related Compounds: Pinacol Ester Derivative
For improved stability and handling, boronic acids are often converted to their corresponding pinacol esters. The pinacol ester of the title compound is 2-(Methylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 940284-18-4).[8][9] These esters are often preferred in Suzuki couplings due to their enhanced stability towards protodeboronation.[10]
Properties of Pinacol Ester
| Property | Value | Source(s) |
| CAS Number | 940284-18-4 | [8][9] |
| Molecular Formula | C₁₁H₁₇BN₂O₂S | [8] |
| Molecular Weight | 252.15 g/mol | [8] |
| Melting Point | 73-78 °C | [11] |
Synthesis of Pinacol Ester Derivative
The pinacol ester is typically synthesized via a palladium-catalyzed borylation of the corresponding aryl halide.
Caption: Synthesis of the pinacol ester via palladium-catalyzed borylation.
Biological Context
While specific biological activity for this compound has not been extensively reported, the pyrimidine nucleus is a cornerstone of numerous biologically active molecules.[6] Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antitumor, antiviral, antibacterial, and anti-inflammatory activities.[12][13] Therefore, this compound serves as a critical intermediate for the synthesis of new chemical entities with potential therapeutic applications.[5] The 2-thio-substituted pyrimidine scaffold, in particular, is found in various compounds with diverse biological profiles.[14]
References
- 1. This compound | 348098-29-3 [chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C5H7BN2O2S | CID 2763263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. boronmolecular.com [boronmolecular.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-(Methylthio)pyrimidinyl-5-boronic acid pinacol ester 95 940284-18-4 [sigmaaldrich.com]
- 12. sjomr.org.in [sjomr.org.in]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (2-methylsulfanylpyrimidin-5-yl)boronic acid
This technical guide provides a comprehensive overview of (2-methylsulfanylpyrimidin-5-yl)boronic acid, a key building block in modern medicinal chemistry. It details the compound's chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Chemical Structure and Properties
(2-methylsulfanylpyrimidin-5-yl)boronic acid is an organoboron compound featuring a pyrimidine ring substituted with a methylsulfanyl group and a boronic acid moiety. This unique structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | (2-methylsulfanylpyrimidin-5-yl)boronic acid | [1] |
| CAS Number | 348098-29-3 | [1][2] |
| Molecular Formula | C5H7BN2O2S | [1][2] |
| Molecular Weight | 170.00 g/mol | [1] |
| Canonical SMILES | CSC1=NC=C(B(O)O)C=N1 | [3] |
| InChI Key | SLNVTXVTMQIKCE-UHFFFAOYSA-N | [3] |
| Physical Form | White to off-white solid | [2] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Reference(s) |
| Boiling Point (Predicted) | 392.6 ± 34.0 °C | [2] |
| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 5.19 ± 0.11 | [2] |
| Topological Polar Surface Area | 91.5 Ų | [1] |
Synthesis
The primary synthetic route to (2-methylsulfanylpyrimidin-5-yl)boronic acid involves a lithium-halogen exchange followed by borylation.
Experimental Protocol: Synthesis of (2-methylsulfanylpyrimidin-5-yl)boronic acid [2]
-
Starting Material: 5-bromo-2-(methylthio)pyrimidine
-
Reagents: n-Butyllithium, Triisopropyl borate, Tetrahydrofuran (THF), Saturated ammonium chloride solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromo-2-(methylthio)pyrimidine (0.05 g, 0.241 mmol) in tetrahydrofuran (10 mL).
-
Cool the stirred solution to -78 °C.
-
Slowly add n-butyllithium (0.15 mL, 0.36 mmol, 2.5 M in hexane) dropwise, maintaining the temperature at -78 °C.
-
Continue stirring at -78 °C for 1 hour.
-
Add triisopropyl borate (0.068 g, 0.361 mmol) dropwise and stir the reaction mixture at the same temperature for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with ice water.
-
Perform an extractive workup using a saturated ammonium chloride solution and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product is (2-methylsulfanylpyrimidin-5-yl)boronic acid as an off-white solid (0.03 g, 73% yield).
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of (2-methylsulfanylpyrimidin-5-yl)boronic acid.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are a cornerstone of modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[4] This reaction is instrumental in synthesizing complex molecules from simpler building blocks.[5]
(2-methylsulfanylpyrimidin-5-yl)boronic acid serves as a versatile building block for introducing the 2-methylsulfanylpyrimidine moiety into target molecules. The pyrimidine scaffold is a common feature in many biologically active compounds, and its derivatives have shown a wide range of therapeutic potential, including anti-tumor activity.[6] For instance, the structurally similar (2-methoxypyrimidin-5-yl)boronic acid is used to synthesize isoquinoline ketone derivatives with anti-tumor properties.[6]
While specific quantitative bioactivity data for direct derivatives of (2-methylsulfanylpyrimidin-5-yl)boronic acid are not widely available in the public domain, its value lies in its ability to be incorporated into larger molecules that can be screened for various biological activities. For example, (2-(methylamino)pyrimidin-5-yl)boronic acid is used in the synthesis of kinase inhibitors, which are important in cancer and inflammation research.[7]
Diagram 2: Role in Suzuki-Miyaura Cross-Coupling
Caption: A diagram showing the central role of (2-methylsulfanylpyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling for drug discovery.
Safety and Handling
(2-methylsulfanylpyrimidin-5-yl)boronic acid should be handled with care in a laboratory setting, following standard safety protocols.
Table 3: GHS Hazard Information
| Hazard Statement | Description | Reference(s) |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
(2-methylsulfanylpyrimidin-5-yl)boronic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of novel compounds containing the 2-methylsulfanylpyrimidine scaffold. While further research is needed to fully elucidate the biological activities of its derivatives, the importance of pyrimidine-containing molecules in pharmaceuticals suggests that this compound will continue to be a relevant tool in the quest for new and effective therapies.
References
- 1. 2-(Methylthio)pyrimidine-5-boronic acid | C5H7BN2O2S | CID 2763263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 348098-29-3 [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CAS 1034924-06-5: 2-methylpyrimidine-5-Boronicacid [cymitquimica.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (2-(Methylamino)pyrimidin-5-yl)boronic acid [myskinrecipes.com]
The Discovery of Substituted Pyrimidine Boronic Acids: A Technical Guide for Drug Development Professionals
Introduction
Substituted pyrimidine boronic acids are a class of organic compounds that have garnered significant attention in the field of drug discovery and development. Their utility stems from the prevalence of the pyrimidine scaffold in a vast array of biologically active molecules, including those with anticancer, antiviral, and anti-inflammatory properties.[1] These compounds serve as crucial building blocks, primarily in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex pharmaceutical intermediates and diverse chemical libraries for biological screening.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and biological significance of substituted pyrimidine boronic acids, tailored for researchers, scientists, and professionals in drug development.
Synthesis of Substituted Pyrimidine Boronic Acids
The synthesis of pyrimidine boronic acids can be challenging due to the inherent instability of some isomers and their propensity for protodeboronation.[4][5] However, several synthetic strategies have been developed to access these valuable compounds. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.
General Synthesis Workflow
A typical workflow for the discovery and development of substituted pyrimidine boronic acids involves several key stages, from initial synthesis to biological evaluation.
Caption: General workflow for the synthesis, characterization, and screening of pyrimidine boronic acids.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminopyrimidine-5-boronic Acid Pinacol Ester via Suzuki-Miyaura Borylation
This protocol describes a common method for the synthesis of a 5-substituted pyrimidine boronic acid ester.
-
Materials: 2-Amino-5-bromopyrimidine, bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂), potassium acetate (KOAc), 1,4-dioxane.
-
Procedure:
-
To a dry flask, add 2-amino-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Heat the reaction mixture at 85°C overnight under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired 2-aminopyrimidine-5-boronic acid pinacol ester.[6]
-
Protocol 2: Synthesis of 2-Chloropyrimidine-5-boronic Acid via Lithium-Halogen Exchange
This protocol is suitable for introducing a boronic acid group at a position susceptible to lithiation.
-
Materials: 5-Bromo-2-chloropyrimidine, n-butyllithium (n-BuLi), triisopropyl borate, tetrahydrofuran (THF), toluene.
-
Procedure:
-
Dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in a mixture of THF and toluene (4:1 v/v) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78°C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 4 hours.
-
Add triisopropyl borate (1.2 eq) dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding ice water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 2-3 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyrimidine-5-boronic acid.[7]
-
Characterization of Substituted Pyrimidine Boronic Acids
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Table 1: Spectroscopic Data for Representative Pyrimidine Boronic Acids
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Mass Spectrometry (MS) [M+H]⁺ |
| 2-Aminopyrimidine-5-boronic acid pinacol ester | 8.58 (s, 2H), 5.80 (s, 2H), 1.32 (s, 12H) | Data not readily available in the provided search results. | Data not readily available |
| 2-Chloropyrimidine-5-boronic acid | Data not readily available in the provided search results. | Data not readily available in the provided search results. | 159.3 |
| 2-(Trifluoromethyl)pyrimidine-5-boronic acid | Data not readily available in the provided search results. | Data not readily available in the provided search results. | Data not readily available |
| 4-Phenylpyrimidine | 8.72-8.77 (m, 2H), 8.28-8.32 (m, 4H), 8.02 (s, 1H), 7.52-7.60 (m, 9H) | 164.5, 164.3, 138.0, 137.4, 130.6, 130.5, 128.8, 128.4, 128.3, 127.1, 101.2 | Data not readily available |
Note: The characterization data is compiled from various sources and may have been collected under different conditions. Direct comparison should be made with caution.[2][7][8]
Biological Activity and Applications
Substituted pyrimidine boronic acids are valuable precursors to a wide range of biologically active compounds. Their derivatives have shown promise as inhibitors of various enzymes and as modulators of key signaling pathways implicated in disease.
Inhibition of Valosin-Containing Protein (VCP/p97)
One notable application of pyrimidine boronic acids is in the development of inhibitors for Valosin-Containing Protein (VCP), also known as p97. VCP is an ATPase that plays a critical role in protein homeostasis and is a target for cancer therapy.[9] Inhibition of VCP can modulate signaling pathways such as the NF-κB and ERK1/2 pathways, leading to suppressed cancer cell proliferation.[1][10]
Caption: Simplified signaling pathway showing VCP/p97 inhibition by pyrimidine boronic acids.
High-Throughput Screening for Inhibitor Discovery
The discovery of novel inhibitors often involves high-throughput screening (HTS) of large compound libraries. A typical HTS workflow for identifying pyrimidine boronic acid-based inhibitors is outlined below.
Caption: A generalized workflow for high-throughput screening of pyrimidine boronic acid libraries.[11][12]
Table 2: Biological Activity of a VCP/p97 Inhibitor
| Compound | Target | Enzymatic IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) | RPMI8226 Cell Proliferation IC₅₀ (µM) |
| 17 | VCP/p97 | 54.7 | 2.80 | 0.86 |
Data from a study on novel pyrimidine molecules containing boronic acid as VCP/p97 inhibitors.[9]
Conclusion
Substituted pyrimidine boronic acids are indispensable tools in modern drug discovery. Their versatility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the creation of diverse and complex molecules with a wide range of biological activities. While challenges in their synthesis and handling exist, ongoing research continues to provide more robust and efficient methods for their preparation. This guide has provided a comprehensive overview of the synthesis, characterization, and application of these important compounds, offering valuable insights for professionals dedicated to the advancement of pharmaceutical research.
References
- 1. Inhibition of VCP modulates NF-κB signaling pathway to suppress multiple myeloma cell proliferation and osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104788482A - A method of preparing 2-aminopyrimidine-5-boronic acid pinacol ester - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. 2-CHLOROPYRIMIDINE-5-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VCP/p97 controls signals of the ERK1/2 pathway transmitted via the Shoc2 scaffolding complex: novel insights into IBMPFD pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 2-(Methylthio)pyrimidine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-(Methylthio)pyrimidine-5-boronic acid, a valuable building block in medicinal chemistry and materials science. The information is curated for researchers and professionals engaged in drug development and other scientific pursuits requiring a detailed understanding of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇BN₂O₂S | [1] |
| Molecular Weight | 170.00 g/mol | [1] |
| CAS Number | 348098-29-3 | [2][3] |
| Appearance | Off-white solid | [2] |
| IUPAC Name | (2-methylsulfanylpyrimidin-5-yl)boronic acid | [1] |
Spectroscopic Data
Mass Spectrometry
A key experimental data point available is the mass-to-charge ratio of the protonated molecule.
| Ion | m/z |
| [M+H]⁺ | 171.1 |
Fragmentation Pattern:
The fragmentation of this compound in mass spectrometry is anticipated to involve characteristic losses of functional groups. The stable pyrimidine ring would likely remain intact in many of the primary fragments. Common fragmentation pathways for pyrimidine derivatives can include the loss of the methylthio group (-SCH₃) or the boronic acid group (-B(OH)₂), as well as cleavages within the pyrimidine ring under higher energy conditions. The presence of sulfur would also result in a characteristic M+2 isotopic peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The proton NMR spectrum is expected to show distinct signals for the methyl, pyrimidine ring, and boronic acid protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -S-CH₃ | 2.5 - 2.7 | Singlet |
| Pyrimidine C-4/C-6 H | 8.5 - 9.0 | Singlet |
| -B(OH)₂ | 5.0 - 8.0 | Broad Singlet |
Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and water content, often appearing as a broad signal that can exchange with D₂O.
¹³C NMR:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -S-CH₃ | 12 - 16 |
| Pyrimidine C-5 | 110 - 130 (broad due to B-coupling) |
| Pyrimidine C-4/C-6 | 155 - 160 |
| Pyrimidine C-2 | 165 - 175 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (pyrimidine) | 1525 - 1575 | Medium to Strong |
| C=C stretch (pyrimidine) | 1570 - 1596 | Medium to Strong |
| B-O stretch | 1300 - 1400 | Strong |
| C-S stretch | 600 - 800 | Medium |
Experimental Protocols
Synthesis of this compound[2]
This protocol describes a common method for the synthesis of this compound from 5-bromo-2-(methylthio)pyrimidine.
Materials:
-
5-bromo-2-(methylthio)pyrimidine
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexane
-
Triisopropyl borate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Under a nitrogen atmosphere, dissolve 5-bromo-2-(methylthio)pyrimidine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at this temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Process the spectra to determine chemical shifts (referenced to the residual solvent peak), coupling constants, and integration.
IR Spectroscopy (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Acquire the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
If further structural information is required, perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting daughter ions.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
References
Commercial Availability and Application of 2-(Methylthio)pyrimidine-5-boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2-(Methylthio)pyrimidine-5-boronic acid and its pinacol ester, crucial building blocks in medicinal chemistry and drug discovery. The guide further details a typical experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Commercial Sourcing
This compound and its more stable derivative, this compound pinacol ester, are readily available from a variety of chemical suppliers. The choice between the boronic acid and its pinacol ester often depends on the specific reaction conditions and the required stability of the reagent. The following tables summarize the commercial availability of both compounds from a selection of vendors.
Table 1: Commercial Availability of this compound (CAS: 348098-29-3)
| Supplier | Catalog Number | Purity | Available Quantities |
| AbacipharmTech | BD1745951 | >95% | 1g, 5g |
| Chemdad | CD348098-29-3 | 97% | Inquire for details |
Table 2: Commercial Availability of this compound Pinacol Ester (CAS: 940284-18-4)
| Supplier | Catalog Number | Purity | Available Quantities |
| Boron Molecular | BM846 | >97% | Inquire for details |
| eMolecules (via Fisher Scientific) | 117546513 | 98% | 1g |
| Parchem | 940284-18-4 | >95% | Inquire for details |
| Santa Cruz Biotechnology | sc-224451 | >98% | Inquire for details |
| Hunan Chemfish Pharmaceutical | 940284-18-4 | 95%+ | Inquire for details |
Experimental Protocols
Synthesis of this compound Pinacol Ester
A common method for the synthesis of pyrimidine boronic acid esters is the palladium-catalyzed cross-coupling of a pyrimidine halide with a diboron reagent. The following is a representative protocol adapted from patent literature.
Materials:
-
5-Bromo-2-(methylthio)pyrimidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To a dry reaction vessel, add 5-bromo-2-(methylthio)pyrimidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound pinacol ester.
General Protocol for Suzuki-Miyaura Cross-Coupling
This compound and its pinacol ester are versatile reagents for the formation of C-C bonds with aryl or heteroaryl halides through the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
This compound or its pinacol ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 eq)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Argon or Nitrogen gas
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound or its pinacol ester (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired coupled product.
Visualizations
The following diagrams illustrate key workflows and reaction pathways relevant to the use of this compound.
Caption: Procurement workflow for acquiring this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-(Methylthio)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Pyrimidine-containing compounds are of particular interest in drug discovery, as the pyrimidine scaffold is a key structural motif in numerous biologically active molecules with applications as anticancer, antiviral, and anti-inflammatory agents.[2] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(methylthio)pyrimidine-5-boronic acid with various aryl halides. The methylthio group at the 2-position of the pyrimidine ring can be a useful handle for further synthetic transformations, making this building block valuable for creating diverse molecular libraries.
While 5-pyrimidinylboronic acids are generally known to exhibit good reactivity in Suzuki couplings, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and purity.[3] This application note offers a generalized protocol and a summary of expected outcomes based on closely related pyrimidine systems to guide researchers in developing efficient and robust coupling procedures.
Data Presentation: Summary of Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound pinacol ester with a variety of aryl halides. The data is based on analogous reactions with similar 5-substituted pyrimidine systems and serves as a guideline for reaction optimization.[4]
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 70-90 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 65-85 |
| 3-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 60-80 |
| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-110 | 18-24 | 50-70 |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene dba = Dibenzylideneacetone XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Experimental Protocols
This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction of this compound pinacol ester with an aryl bromide.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound pinacol ester (1.0 equiv), the aryl bromide (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(methylthio)pyrimidine.
Mandatory Visualizations
Caption: Generalized workflow for the Suzuki-Miyaura coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(Methylthio)pyrimidine-5-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)pyrimidine-5-boronic acid and its pinacol ester derivative are versatile building blocks in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex heterocyclic compounds. The pyrimidine scaffold is a prevalent motif in a vast array of biologically active molecules, including kinase inhibitors, showcasing its importance in drug discovery.[1] The methylthio group at the 2-position and the boronic acid at the 5-position of the pyrimidine ring offer strategic points for molecular elaboration, enabling the generation of diverse compound libraries for screening and lead optimization. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of kinase inhibitors.
Key Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region. This compound serves as a key precursor for the synthesis of substituted pyrimidines that can be further elaborated into potent and selective kinase inhibitors.
Synthesis of Activin Receptor-Like Kinase 5 (ALK-5) Inhibitors
A notable application of this compound is in the synthesis of inhibitors of Activin Receptor-Like Kinase 5 (ALK-5), a transforming growth factor-β (TGF-β) type I receptor. The TGF-β signaling pathway is implicated in various cellular processes, and its dysregulation is associated with cancer progression. A patent for ALK-5 inhibitors describes the use of this compound as a key reactant in the synthesis of novel therapeutic agents.[2] While specific IC50 values for compounds directly synthesized from this starting material were not detailed in the provided excerpt, the patent highlights its utility in generating compounds for treating proliferative diseases like cancer.[2]
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the application of this compound in medicinal chemistry. This reaction facilitates the formation of a carbon-carbon bond between the pyrimidine ring and an aryl or heteroaryl halide.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure adapted from literature for the Suzuki-Miyaura coupling of pyrimidine boronic acids with aryl or heteroaryl halides.[3][4]
Materials:
-
This compound or its pinacol ester (1.0 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, this compound (or its pinacol ester), and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent and degas the mixture by bubbling with the inert gas for another 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
| Compound ID | Target | Enzymatic IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| 17 | VCP/p97 | 54.7 | A549 (Non-small cell lung cancer) | 2.80 |
| RPMI8226 (Multiple myeloma) | 0.86 |
Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and ALK-5 Inhibition
As mentioned, this compound is a building block for ALK-5 inhibitors. The TGF-β signaling pathway, in which ALK-5 is a key component, plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Inhibiting ALK-5 can block the pro-tumorigenic effects of TGF-β.
Caption: Simplified TGF-β signaling pathway showing the point of intervention for ALK-5 inhibitors.
General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of kinase inhibitors using this compound typically follows a structured workflow from chemical synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Kinase Inhibitors Using Pyrimidine Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing pyrimidine boronic acids as key building blocks. The Suzuki-Miyaura cross-coupling reaction is a central method highlighted, enabling the versatile formation of carbon-carbon bonds essential for creating a diverse range of kinase inhibitor scaffolds.[1][2][3] The pyrimidine core is a prevalent feature in numerous biologically active compounds, including those with anticancer, antiviral, and anti-inflammatory properties.[3][4]
I. Inhibition of Valosin-Containing Protein (VCP/p97)
Valosin-containing protein (VCP), also known as p97, is a critical enzyme in the ubiquitin-proteasome system, making it an attractive target for cancer therapy. A series of novel pyrimidine molecules incorporating a boronic acid moiety have been identified as potent inhibitors of VCP/p97.
VCP/p97 Signaling Pathway in Protein Homeostasis
VCP/p97 plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS). Its inhibition can disrupt this process, leading to an accumulation of misfolded proteins and ultimately cell death in cancer cells.
Caption: VCP/p97 pathway and inhibition.
Quantitative Data: VCP/p97 Inhibition
The inhibitory activity of pyrimidine boronic acid derivatives against VCP/p97 has been evaluated, with key findings summarized below. The lead compound, 17 , demonstrated potent enzymatic inhibition and significant anti-proliferative effects in cancer cell lines.
| Compound ID | R Group | Enzymatic IC50 (nM)[5] | A549 Cell IC50 (µM)[5] | RPMI8226 Cell IC50 (µM)[5] |
| 17 | 4-(methylsulfonyl)benzyl | 54.7 | 2.80 | 0.86 |
Experimental Protocol: Synthesis of VCP/p97 Inhibitors via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of pyrimidine-based VCP/p97 inhibitors, adapted from standard Suzuki-Miyaura coupling methodologies.
General Synthetic Workflow
Caption: General Suzuki-Miyaura workflow.
Materials:
-
Halogenated pyrimidine scaffold
-
Appropriate arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the halogenated pyrimidine, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 90°C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.[6]
II. Inhibition of Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in various human cancers, making them attractive targets for anticancer drug development.[1] Pyrimidine-based inhibitors have shown significant promise in targeting this family of kinases.[7][8]
Aurora Kinase Signaling Pathway in Mitosis
The Aurora kinase signaling pathway is crucial for the regulation of cell division. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1]
Caption: Aurora kinase pathway and inhibition.
Quantitative Data: Aurora Kinase Inhibition
Several pyrimidine derivatives have demonstrated potent inhibition of Aurora kinases.
| Compound | Target Kinase | IC50 (µM) |
| Alisertib (MLN8237) | AURKA | 0.0012[7] |
| Barasertib (AZD1152) | AURKB | 0.00037[7] |
| ENMD-2076 | AURKA | 0.014[7] |
| AMG900 | AURKB | 0.004[7] |
| PF-03814735 | AURKA | 0.0008[7] |
Experimental Protocol: Synthesis of a 2-Fluoropyridinyl-Containing Aurora Kinase Inhibitor
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyrimidine scaffold with 2-Fluoropyridine-3-boronic acid.[1]
General Synthetic Workflow
Caption: Aurora kinase inhibitor synthesis.
Materials:
-
Chloro-pyrimidine scaffold
-
2-Fluoropyridine-3-boronic acid
-
Palladium catalyst
-
Base
-
Degassed solvent(s)
Procedure:
-
In a dry reaction vessel, combine the chloro-pyrimidine scaffold, 2-Fluoropyridine-3-boronic acid, palladium catalyst, and base.[1]
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).[1]
-
Add the degassed solvent(s) to the reaction mixture.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product via column chromatography.
III. Broader Applications and Future Perspectives
The use of pyrimidine boronic acids extends beyond VCP/p97 and Aurora kinases, with applications in the development of inhibitors for other kinase targets such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[6][9][10] The synthetic strategies often involve sequential nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions on a di- or tri-chloropyrimidine starting material.[1][6] The continued exploration of pyrimidine-based scaffolds and the refinement of synthetic methodologies, including microwave-assisted techniques, are expected to provide new avenues for the design of more selective and potent kinase inhibitors for cancer therapy and other diseases.[11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel osimertinib derivatives as reversible EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling | MDPI [mdpi.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Methylthio)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-(methylthio)pyrimidine-5-boronic acid with various organic halides. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][3][4] The methodologies detailed herein are designed to facilitate the synthesis of novel 5-aryl, 5-heteroaryl, and 5-alkenyl-2-(methylthio)pyrimidines, which are valuable building blocks in the discovery of new therapeutic agents.[3][4]
Core Concepts and Reaction Principles
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound or its corresponding boronate esters) and an organic halide or triflate.[5] The general transformation is depicted below:
Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction
Where Ar-X is the aryl/heteroaryl halide and (HO)2B-R' is the boronic acid.
The catalytic cycle, a fundamental concept in understanding this reaction, typically proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Key Reaction Components:
Successful Suzuki-Miyaura coupling is dependent on the careful selection of the following components:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts are effective. Common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].[1][6] For more challenging couplings, catalysts employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can provide higher yields and minimize side reactions.[6][7][8]
-
Base: An inorganic base is crucial for the transmetalation step. Commonly used bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[1][6][9] The choice of base can significantly influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often employed. Typical solvent systems include 1,4-dioxane/water, DMF/water, or toluene/water.[1][6] The solvent system plays a role in dissolving the reactants and facilitating the interaction of the organic and aqueous phases.
-
Boronic Acid/Ester: this compound is the key reagent. In some cases, its pinacol ester derivative may be used to enhance stability and solubility.[10][11]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving pyrimidine derivatives and various coupling partners. While direct data for this compound is not extensively published in a comparative study, the data presented is representative of expected outcomes based on similar pyrimidine systems.[6]
Table 1: Suzuki-Miyaura Coupling of 5-Halopyrimidines with Arylboronic Acids [6]
| 5-Halopyrimidine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2,4-bis(methylthio)pyrimidine | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 60-85 |
| 5-Iodo-2,4-bis(methylthio)pyrimidine | Pd(PPh₃)₄ or Pd(OAc)₂ | K₂CO₃ or Na₂CO₃ | DMF or Dioxane/H₂O | RT-80 | 2-12 | 75-95 |
| 5-Chloro-2,4-bis(methylthio)pyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene or Dioxane | 100-120 | 24-48 | 40-70 |
Table 2: Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids [7]
| Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15-20 | 85-95 |
| 4-Bromopyrazole | Phenylboronic acid | P1 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 |
| 5-Bromopyrimidine | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | KF | Dioxane | 80 | 12 | 91 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with this compound
This protocol is a general procedure adapted from literature for the synthesis of 5-aryl-2-(methylthio)pyrimidines.[1][2]
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, 3:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Add the solvent mixture (e.g., 3:1 1,4-dioxane/water) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-2-(methylthio)pyrimidine.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of similar pyrimidylboronic acids.[12]
Materials:
-
5-Bromo-2-(methylthio)pyrimidine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq)
-
Triisopropyl borate (1.2 eq)
-
Aqueous HCl (2 M)
Procedure:
-
To a solution of 5-bromo-2-(methylthio)pyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (2 M) until the solution is acidic.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the crude this compound, which can be used directly or purified further.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Caption: Key components and their relationship in the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. boronmolecular.com [boronmolecular.com]
- 11. scbt.com [scbt.com]
- 12. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 2-(Methylthio)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 2-(Methylthio)pyrimidine-5-boronic acid and its derivatives with various (hetero)aryl halides. The resulting 5-aryl-2-(methylthio)pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.
While specific literature examples detailing the Suzuki coupling of this compound are not abundant, robust protocols can be readily adapted from structurally and electronically similar pyrimidine derivatives. The conditions outlined herein are based on established procedures for related compounds and provide a strong foundation for successful reaction optimization.
Key Reaction Components and Considerations
Successful Suzuki coupling of this compound is dependent on the careful selection of the following components:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts are effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. For more challenging couplings, particularly with less reactive aryl chlorides, the use of more advanced catalysts with bulky electron-rich phosphine ligands such as XPhos may be necessary to achieve high yields.
-
Base: An inorganic base is crucial for the transmetalation step of the catalytic cycle. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly influence the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent: The solvent system typically consists of an organic solvent to dissolve the reactants and an aqueous phase for the inorganic base. A mixture of 1,4-dioxane and water is a common and effective choice. Other solvents such as dimethylformamide (DMF) or toluene can also be employed.
-
Boronic Acid vs. Boronic Ester: this compound can be used directly. However, for improved stability and handling, its pinacol ester derivative, this compound pinacol ester, is an excellent alternative and is commercially available. Boronic esters often exhibit enhanced reactivity and can lead to higher yields in some cases.
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki coupling reaction. These should be considered as starting points, and optimization of reaction parameters may be required for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of this compound with (Hetero)aryl Bromides
This protocol is adapted from established procedures for similar pyrimidine boronic acids.
Materials:
-
This compound (1.2 equiv)
-
(Hetero)aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound, the (hetero)aryl bromide, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.
-
Add a degassed 2:1 mixture of 1,4-dioxane and water to the vessel.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(methylthio)pyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling of this compound Pinacol Ester with (Hetero)aryl Chlorides
This protocol utilizes microwave irradiation for accelerated reaction times and is suitable for less reactive aryl chlorides. The use of a more active catalyst system is recommended.
Materials:
-
This compound pinacol ester (1.5 equiv)
-
(Hetero)aryl chloride (1.0 equiv)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add this compound pinacol ester, the (hetero)aryl chloride, XPhos Pd G2, and potassium phosphate.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 15-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the vial to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and yields for Suzuki couplings of pyrimidine derivatives that are structurally analogous to this compound. This data serves as a valuable reference for optimizing the reaction with the target compound.
Table 1: Suzuki Coupling of 2-Substituted-5-pyrimidylboronic Acids with (Hetero)aryl Halides
| Entry | Pyrimidine Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methoxy-5-pyrimidylboronic acid | 5-Bromopyrimidine | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 95 | 18 | 78 |
| 2 | 2-Methoxy-5-pyrimidylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 2-Methoxy-5-pyrimidylboronic acid | 4-Chloroanisole | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 0.5 | 91 |
| 4 | 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane | 95 | 24 | 56[1] |
Table 2: Suzuki Coupling of 5-Bromo-2-(methylthio)pyrimidine with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 16 | 82 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 3-Furylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 75 |
Mandatory Visualization
Caption: A generalized workflow for a Suzuki coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Synthetic Versatility of 2-(Methylthio)pyrimidine-5-boronic Acid Pinacol Ester: A Gateway to Novel Therapeutics
For Immediate Release:
Shanghai, China – December 27, 2025 – In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of heterocyclic scaffolds is paramount for the development of novel therapeutic agents. Among these, the pyrimidine core is a privileged structure, frequently found in a wide array of biologically active molecules. The functionalized building block, 2-(methylthio)pyrimidine-5-boronic acid pinacol ester, has emerged as a versatile and valuable reagent for accessing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for this key synthetic intermediate.
Application Notes
This compound pinacol ester is primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds between the pyrimidine ring and various aryl or heteroaryl moieties.[1] The pinacol ester functionality offers enhanced stability and handling properties compared to the corresponding free boronic acid, making it an attractive choice for multi-step syntheses.[2] The electron-deficient nature of the pyrimidine ring, further influenced by the methylthio substituent, governs its reactivity in cross-coupling reactions. The C5-positioning of the boronic ester is generally favorable for efficient coupling, as it is less susceptible to catalyst inhibition that can sometimes be observed with 2-substituted pyrimidines.
The resulting 5-aryl or 5-heteroaryl-2-(methylthio)pyrimidines are key intermediates in the synthesis of a variety of bioactive compounds, most notably kinase inhibitors.[3][4][5] The pyrimidine scaffold often serves as a hinge-binding motif in the ATP-binding site of kinases, and the substituents at the 2- and 5-positions can be tailored to achieve desired potency and selectivity.[6] A significant application lies in the development of inhibitors for the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4][5][7]
Key Applications in Organic Synthesis:
-
Suzuki-Miyaura Cross-Coupling: The most prominent application is the palladium-catalyzed coupling with a wide range of aryl and heteroaryl halides (Br, Cl) or triflates. This reaction provides a direct and efficient route to 5-substituted pyrimidines.
-
Synthesis of Kinase Inhibitors: This building block is instrumental in the synthesis of small molecule kinase inhibitors targeting pathways such as PI3K/Akt/mTOR, which are crucial in cancer and inflammatory diseases.[3][4][5][7]
-
Medicinal Chemistry Programs: The versatility of the 2-(methylthio) and 5-boronic ester groups allows for further functionalization, making it a valuable platform for generating libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound pinacol ester with an aryl or heteroaryl halide.
Materials:
-
This compound pinacol ester
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound pinacol ester (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
The following table summarizes representative examples of Suzuki-Miyaura couplings with pyrimidine boronic acid derivatives, showcasing the versatility and efficiency of this methodology.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 74 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 78 |
| 4 | 2-Chloronaphthalene | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | 65 |
| 5 | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 51[8] |
Note: Yields are for illustrative purposes and may vary based on the specific pyrimidine boronic ester and reaction conditions.
Application in Kinase Inhibitor Synthesis and Targeted Signaling Pathways
A significant application of this compound pinacol ester is in the synthesis of inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[3][4][5][7]
The pyrimidine core, introduced via the boronic ester, can act as a scaffold that mimics the adenine ring of ATP, binding to the hinge region of the kinase domain. The 2-methylthio group and the 5-aryl substituent can be modified to enhance potency and selectivity for different isoforms of PI3K or for dual PI3K/mTOR inhibition.
Diagram of the PI3K/Akt/mTOR Signaling Pathway:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine-based inhibitors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with 2-(Methylthio)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between various aryl halides and 2-(Methylthio)pyrimidine-5-boronic acid. This reaction is a powerful tool for the synthesis of 5-aryl-2-(methylthio)pyrimidines, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] The coupling of aryl halides with heteroaryl boronic acids, such as this compound, provides efficient access to a diverse range of biaryl and heteroaryl compounds. Pyrimidine moieties are key components in many biologically active molecules, and their functionalization is of significant interest in the development of new therapeutic agents.[2]
This protocol outlines the general reaction conditions, a detailed experimental procedure, and expected outcomes for the coupling of various aryl halides with this compound. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.
Key Reaction Components and Considerations
Successful Suzuki-Miyaura coupling of this compound with aryl halides depends on the careful selection of the following components:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. For more challenging couplings, particularly with aryl chlorides, catalysts with more sophisticated phosphine ligands like XPhos or SPhos may be necessary to achieve high yields.[3][4][5]
-
Base: An inorganic base is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.[2] Common bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). The choice of base can significantly influence the reaction rate and yield.[6]
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water and dimethoxyethane (DME)/water.[2][6] Anhydrous conditions can also be employed, particularly for electron-rich arylboronic acids.[6]
-
Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[1] While aryl iodides and bromides are commonly used, the coupling of aryl chlorides may require more specialized catalytic systems.[3]
-
Reaction Temperature: Reactions are typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80°C to 100°C being common.[6][7] Microwave irradiation can also be used to accelerate the reaction, often leading to shorter reaction times and improved yields.[8][9]
Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling of an aryl halide with this compound is depicted below.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 2:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)
-
Round-bottom flask or microwave reaction vial
-
Condenser (if using conventional heating)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle or microwave reactor
Procedure:
-
To a round-bottom flask or microwave reaction vial, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), palladium catalyst (2-5 mol%), and base (2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Conventional Heating: Heat the reaction mixture to the desired temperature (e.g., 95°C) and stir for 12-24 hours.[2] Microwave Heating: Heat the reaction mixture in a sealed microwave vial to the desired temperature (e.g., 100-140°C) for a specified time (e.g., 15-30 minutes).[8][9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(methylthio)pyrimidine.
Data Presentation: Substrate Scope and Yields
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides under optimized conditions. The data is compiled and extrapolated from analogous reactions found in the literature.[3][10][11][12]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-90 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 95 | 18 | 75-85 |
| 4 | 4-Chlorotoluene | Pd(XPhos) G3 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 70-80 |
| 5 | 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-96 |
| 6 | 2-Bromonaphthalene | Pd(dppf)Cl₂ (3) | K₃PO₄ | DME/H₂O | 90 | 16 | 82-92 |
| 7 | Phenyl Bromide | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 95 | 16 | 90-98 |
Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
By following these protocols and considering the key reaction parameters, researchers can effectively synthesize a wide array of 5-aryl-2-(methylthio)pyrimidines for various applications in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: The Role of 2-(Methylthio)pyrimidine-5-boronic Acid in Agrochemical Synthesis
Introduction
2-(Methylthio)pyrimidine-5-boronic acid and its derivatives, such as the pinacol ester, are valuable building blocks in the synthesis of modern agrochemicals. The pyrimidine core is a key structural motif found in numerous herbicides, fungicides, and insecticides. The methylthio group at the 2-position and the boronic acid at the 5-position provide versatile handles for synthetic chemists to construct complex molecules with desired biological activities. This document outlines the application of this compound in the synthesis of agrochemicals, with a focus on its use in palladium-catalyzed cross-coupling reactions.
Key Application: Synthesis of Substituted Pyrimidine Herbicides
A primary application of this compound is in the synthesis of substituted pyrimidine herbicides. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between the pyrimidine ring and various aryl or heteroaryl partners. This reaction allows for the introduction of diverse substituents at the 5-position of the pyrimidine ring, which is crucial for tuning the herbicidal activity and selectivity of the final compound.
The general scheme for this transformation involves the reaction of an aryl or heteroaryl halide with this compound in the presence of a palladium catalyst, a base, and a suitable solvent system.
Experimental Protocols
The following protocols are representative examples of how this compound and its pinacol ester can be utilized in the synthesis of agrochemical intermediates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of pyrimidine derivatives in the synthesis of potential herbicidal compounds.
Materials:
-
This compound or its pinacol ester
-
Aryl or heteroaryl halide (e.g., 4-chloro-3-dimethylamino-2-fluorophenyl derivatives)
-
Palladium catalyst (e.g., [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂))
-
Base (e.g., potassium phosphate (K₃PO₄) or cesium fluoride (CsF))
-
Solvent (e.g., a mixture of toluene and water)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound pinacol ester (1.1 eq), potassium phosphate (2.0 eq), and the palladium catalyst (0.1 eq).
-
Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., a 9:1 mixture of toluene and water).
-
Heat the reaction mixture to a specified temperature (e.g., 100-160°C), potentially using a microwave reactor for accelerated reaction times.
-
Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired substituted pyrimidine.
Data Presentation
The following table summarizes representative data for Suzuki-Miyaura coupling reactions in the synthesis of substituted pyrimidine derivatives for potential agrochemical use.
| Coupling Partner 1 (Boronic Acid Derivative) | Coupling Partner 2 (Aryl Halide) | Catalyst | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| This compound pinacol ester | 4-Amino-5-chloro-2-(4-chloro-3-dimethylamino-2-fluorophenyl)-6-methoxycarbonyl-pyrimidine | Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | Toluene/Water | 160 | 30 | ~35* |
*Note: The yield is based on a similar reaction described in patent literature and may vary depending on the specific substrates and reaction conditions.
Visualizations
Logical Workflow for Agrochemical Synthesis using this compound
Caption: A generalized workflow for the synthesis of substituted pyrimidine agrochemicals.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Creating Novel Functional Materials with Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine boronic acids are a versatile class of reagents that are increasingly being utilized in the development of novel functional materials. Their unique chemical properties, including the ability of the boronic acid moiety to form reversible covalent bonds with diols, make them ideal building blocks for creating "smart" materials that can respond to specific biological cues. The pyrimidine core, a key component in many biologically active molecules, further enhances their potential in biomedical applications. These materials are finding applications in areas ranging from drug delivery and sensing to catalysis and advanced materials.
This document provides detailed application notes and protocols for the synthesis and characterization of functional materials incorporating pyrimidine boronic acids. It is intended to serve as a practical guide for researchers and scientists in academia and industry, including those in drug development, who are interested in harnessing the potential of these unique chemical entities.
Applications in Drug Delivery: Stimuli-Responsive Hydrogels
Pyrimidine boronic acid-functionalized hydrogels are a class of "smart" materials that can undergo a reversible sol-gel transition in response to changes in glucose concentration or pH. This property makes them excellent candidates for self-regulated drug delivery systems, particularly for the controlled release of insulin in diabetic therapy. The boronic acid groups can form crosslinks with diol-containing polymers like polyvinyl alcohol (PVA), and these crosslinks can be competitively displaced by glucose, leading to the dissolution of the hydrogel and release of the encapsulated drug.
Quantitative Data: Swelling Properties of Boronic Acid-Containing Hydrogels
The swelling behavior of hydrogels is a critical parameter for their application in drug delivery. The following table summarizes representative swelling properties of phenylboronic acid (PBA)-containing hydrogels, which can serve as a benchmark for the development of pyrimidine boronic acid-based systems. It is important to note that the swelling behavior will be influenced by the specific pyrimidine boronic acid isomer and any substituents present.
| Hydrogel Composition | Stimulus | Swelling Ratio (%) | Reference |
| Poly(acrylamide-co-3-acrylamidophenylboronic acid) | Fructose (9 mM) | ~15% increase from baseline | [1] |
| Poly(acrylamide-co-3-acrylamidophenylboronic acid) | Glucose (9 mM) | ~5% increase from baseline | [1] |
| Poly(N-isopropylacrylamide-co-phenylboronic acid) microgels | Glucose | Swelling or deswelling depending on crosslinking | [2] |
| Phenylboronic acid-grafted γ-Polyglutamic acid / Konjac glucomannan | Glucose | Glucose-responsive swelling | [3] |
Experimental Protocol: Synthesis of a Glucose-Responsive Pyrimidine Boronic Acid Hydrogel
This protocol describes the synthesis of a glucose-responsive hydrogel using a pyrimidine boronic acid monomer, based on established methods for phenylboronic acid-containing hydrogels.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
Pyrimidine-5-boronic acid (or a suitable acrylamide derivative)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Insulin (or other model drug)
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve NIPAM (e.g., 10 mmol) and pyrimidine-5-boronic acid (e.g., 1 mmol) in PBS.
-
Crosslinker Addition: Add the crosslinker BIS (e.g., 0.1 mmol) to the monomer solution and stir until dissolved.
-
Drug Loading: If applicable, dissolve the therapeutic agent (e.g., insulin) in the monomer solution.
-
Initiation of Polymerization: Degas the solution with nitrogen for 20 minutes. Add the initiator APS (e.g., 0.05 mmol) and the accelerator TEMED (e.g., 0.1 mmol) to initiate polymerization.
-
Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.
-
Purification: After polymerization, immerse the hydrogel in deionized water to remove unreacted monomers and initiator. The water should be changed frequently over 2-3 days.
-
Characterization: The hydrogel can be characterized for its swelling behavior in response to glucose, mechanical properties, and drug release profile.
Experimental Workflow: Hydrogel Synthesis and Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 3. Glucose-responsive hydrogel enhances the preventive effect of insulin and liraglutide on diabetic nephropathy of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 2-(Methylthio)pyrimidine-5-boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-(Methylthio)pyrimidine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with this compound can often be attributed to several factors. The primary areas to troubleshoot are the stability of the boronic acid, the choice of catalyst and ligand, the selection of the base and solvent, and the reaction temperature. This particular boronic acid is a heteroaromatic compound, which can present unique challenges compared to simple arylboronic acids.
Q2: I am observing a significant amount of protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common issue with heteroaromatic boronic acids, especially those with nitrogen atoms near the boronic acid group. To mitigate this:
-
Use a milder base: Strong bases can promote protodeboronation. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Lower the reaction temperature: Higher temperatures can accelerate the rate of protodeboronation. Attempting the reaction at a lower temperature (e.g., 80°C) may improve the yield of the desired product.
-
Use anhydrous conditions: Water can be a proton source for this side reaction. Ensure your solvents are anhydrous and consider the use of molecular sieves.
-
Consider using the pinacol ester derivative: this compound pinacol ester is more stable towards protodeboronation and can provide a slow release of the boronic acid under the reaction conditions.
Q3: How do I choose the optimal catalyst and ligand for my Suzuki coupling with this compound?
A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For heteroaromatic substrates, bulky and electron-rich phosphine ligands are often more effective.
-
Catalysts: Palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, or Pd(II) pre-catalysts such as PdCl₂(dppf) or Pd(OAc)₂ are commonly used.
-
Ligands: For challenging couplings, consider using bulky, electron-rich biarylphosphine ligands like SPhos, XPhos, or RuPhos. These can promote the key steps of the catalytic cycle and often lead to higher yields.
Q4: What are the recommended solvent systems for this type of Suzuki coupling?
A4: A mixture of an organic solvent and an aqueous base solution is typically employed. Common solvent systems include:
-
1,4-Dioxane/water
-
Toluene/water
-
THF/water
-
DMF/water
The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. It is often necessary to screen a few different solvent systems to find the optimal conditions for your specific substrates.
Troubleshooting Guides
Issue 1: Low to No Product Formation
If you are observing little to no formation of your desired product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low to no product yield.
Issue 2: Significant Protodeboronation
If you have identified protodeboronation as the main side reaction, use the following guide to address it:
Caption: Troubleshooting guide for minimizing protodeboronation.
Data Presentation: Representative Reaction Conditions and Yields
The following tables provide representative Suzuki coupling conditions and expected yield ranges for the reaction of this compound with various aryl halides. These are starting points, and optimization may be required for your specific substrates.
Table 1: Coupling with Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Bromide | Representative Yield Range (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 4-Bromoanisole | 60-75 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 4-Bromoanisole | 80-95 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 100 | 10 | 1-Bromo-4-nitrobenzene | 75-90 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 6 | 1-Bromo-4-(trifluoromethyl)benzene | 85-98 |
Table 2: Coupling with Aryl Chlorides (using this compound pinacol ester)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Chloride | Representative Yield Range (%) |
| Pd₂(dba)₃ (3) | XPhos (6) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | 18 | 4-Chloroanisole | 50-70 |
| Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | t-AmylOH/H₂O (5:1) | 110 | 16 | 4-Chloroanisole | 65-85 |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 120 | 24 | 1-Chloro-4-nitrobenzene | 70-85 |
| XPhos Pd G3 (3) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | 12 | 1-Chloro-4-(trifluoromethyl)benzene | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Aryl Bromide
This protocol is a general starting point and should be optimized for specific substrates.
Caption: A generalized workflow for a Suzuki coupling experiment.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst and ligand under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki Coupling with an Aryl Chloride using the Pinacol Ester
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound pinacol ester (1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl chloride, this compound pinacol ester, palladium pre-catalyst, and potassium phosphate to a dry reaction vessel.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Technical Support Center: Preventing Protodeboronation of Pyrimidine Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of pyrimidine boronic acids. This common issue can lead to low yields and impurities in cross-coupling reactions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of working with these valuable reagents.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common problems encountered during experiments involving pyrimidine boronic acids.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of the desired cross-coupled product. | Protodeboronation of the pyrimidine boronic acid. | Investigate the reaction pH; pyrimidine boronic acids can be unstable at neutral pH. Consider using a stronger base like K₃PO₄ or Cs₂CO₃. Running the reaction under anhydrous conditions can also minimize protodeboronation.[1] |
| Catalyst deactivation. | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to mitigate this effect.[2] | |
| Poor reactivity of the pyrimidine boronic acid isomer. | 2-Pyrimidinylboronic acids are particularly challenging due to the proximity of the nitrogen atom to the boronic acid group. Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[2] | |
| Significant amount of the corresponding protodeboronated pyrimidine is observed. | Inappropriate base selection. | Excessively strong bases in the presence of water can accelerate protodeboronation. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ to find the optimal balance between reactivity and stability.[1] |
| High reaction temperature. | Elevated temperatures can increase the rate of protodeboronation. If possible, lower the reaction temperature and monitor the reaction progress over a longer period. | |
| Presence of water. | Water can be a proton source for protodeboronation. While some water is often necessary for the activity of certain bases, using anhydrous solvents and reagents can significantly reduce this side reaction.[1] | |
| Formation of homocoupled byproducts. | Presence of oxygen. | Inadequate degassing of the reaction mixture can lead to oxidative homocoupling of the boronic acid. Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Inefficient catalyst system. | Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands. Slow addition of the boronic acid can also minimize its concentration and reduce the rate of homocoupling.[1] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for pyrimidine boronic acids?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] This side reaction consumes the pyrimidine boronic acid, leading to a lower yield of the desired cross-coupled product and the formation of a difficult-to-remove impurity (the parent pyrimidine). Pyrimidine boronic acids, particularly the 2-substituted isomers, are highly susceptible to this degradation pathway due to the electronic properties of the pyrimidine ring.[2]
Q2: How does the position of the boronic acid group on the pyrimidine ring affect its stability?
A2: The position of the boronic acid group significantly impacts the stability and reactivity of the molecule:
-
5-Pyrimidinylboronic acids: Generally exhibit good stability and reactivity in Suzuki couplings.[2]
-
4-Pyrimidinylboronic acids: The electron-withdrawing nature of the nitrogen atoms at positions 1 and 3 can influence reactivity, but successful couplings are often achieved with optimized catalyst systems.[2]
-
2-Pyrimidinylboronic acids: Are the most challenging due to the "2-pyridyl problem," where the adjacent nitrogen atom can chelate to the palladium catalyst, inhibiting the reaction and increasing the rate of protodeboronation.[2]
Q3: What are the best storage conditions for pyrimidine boronic acids to prevent degradation?
A3: To maintain the integrity of pyrimidine boronic acids, they should be stored in a tightly sealed container in a dry and well-ventilated place, protected from moisture and light. For long-term storage, a temperature of -20°C is recommended. For routine use, storage at 2-8°C is acceptable for shorter periods.
Q4: Can I use a boronic acid ester instead of a free boronic acid to prevent protodeboronation?
A4: Yes, converting the boronic acid to a more stable ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to prevent premature decomposition.[1] These esters are more stable to storage and handling and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]
Q5: How does pH affect the stability of pyrimidine boronic acids?
A5: The pH of the reaction medium is a critical factor. Heteroaromatic boronic acids, including pyrimidine boronic acids, can be particularly unstable at neutral pH due to the formation of a reactive zwitterionic species. Both acidic and basic conditions can often suppress protodeboronation by shifting the equilibrium away from this unstable intermediate.[3]
Quantitative Data Summary
The stability of pyrimidine boronic acids is highly dependent on the reaction conditions. The following tables provide a summary of the impact of pH on the rate of protodeboronation for analogous heteroaromatic boronic acids, which can serve as a guide for pyrimidine systems.
Table 1: pH-Rate Profiles for the Protodeboronation of Pyridyl Boronic Acid Isomers
| Boronic Acid | pH for Maximum Rate of Protodeboronation | Half-life at Maximum Rate (70 °C) |
| 2-Pyridylboronic acid | ~7 | ~25-50 seconds[4] |
| 3-Pyridylboronic acid | >12 | >1 week[4] |
| 4-Pyridylboronic acid | >12 | >1 week[4] |
Data for pyridyl boronic acids is presented as a close structural analog to pyrimidine boronic acids.
Experimental Protocols
Protocol 1: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol allows for the real-time monitoring of the consumption of the pyrimidine boronic acid and the formation of the protodeboronated product.
Materials:
-
Pyrimidine boronic acid
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the pyrimidine boronic acid and the internal standard in the chosen deuterated solvent at a known concentration.
-
Transfer the solution to an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the pyrimidine boronic acid, the protodeboronated product, and the internal standard.
-
Plot the concentration of the pyrimidine boronic acid and the protodeboronated product as a function of time to determine the rate of protodeboronation.
Protocol 2: Forced Degradation Study of a Pyrimidine Boronic Acid
This protocol is used to assess the intrinsic stability of a pyrimidine boronic acid under various stress conditions.
Materials:
-
Pyrimidine boronic acid
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
HPLC or UPLC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the pyrimidine boronic acid in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the pyrimidine boronic acid in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the pyrimidine boronic acid in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid pyrimidine boronic acid at 80°C for 48 hours.
-
Photodegradation: Expose the solid pyrimidine boronic acid to light in a photostability chamber.
-
At the end of the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC or UPLC-MS method to quantify the remaining pyrimidine boronic acid and identify any degradation products.
Visualizations
Caption: General mechanisms for acid- and base-catalyzed protodeboronation.
Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Methylthio)pyrimidine-5-boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Methylthio)pyrimidine-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability concerns for this compound, like many heterocyclic boronic acids, are its susceptibility to degradation through protodeboronation and oxidation.[1] These degradation pathways can be accelerated by exposure to air, moisture, heat, and basic conditions, which are often present during experimental procedures like Suzuki-Miyaura cross-coupling reactions.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize the shelf-life and maintain the integrity of this compound, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[2] The container should be tightly sealed and kept in a cool, dry, and well-ventilated area, ideally at temperatures between 2-8°C.[2][3] For its pinacol ester derivative, similar storage conditions are advised.[3]
Q3: Is the pinacol ester of this compound more stable than the free boronic acid?
A3: Yes, boronic acid derivatives such as pinacol esters are generally more stable than their corresponding free boronic acids.[1] The use of the pinacol ester can help to mitigate degradation during storage and in some reaction conditions. Several suppliers offer the pinacol ester of this compound.[4][5]
Q4: What are the common degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the provided search results, the primary degradation pathways for similar boronic acids suggest the formation of 2-methylthiopyrimidine via protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] Oxidative degradation can lead to the formation of the corresponding phenol or other oxidized species.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield in Suzuki-Miyaura coupling | Degradation of the boronic acid | - Use a fresh batch of this compound or its pinacol ester. - Ensure all solvents and reagents are anhydrous and properly degassed to minimize protodeboronation and oxidation.[7] - Consider using a more stable derivative, such as the pinacol ester or a MIDA boronate.[1] |
| Catalyst inhibition or deactivation | - The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation. Experiment with different palladium catalysts and ligands.[8] | |
| Suboptimal reaction conditions | - Optimize the base, solvent, and temperature. Strong bases and high temperatures can accelerate the degradation of the boronic acid.[9] | |
| Formation of 2-methylthiopyrimidine byproduct | Protodeboronation | - This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. - Minimize the reaction time and use the mildest possible basic conditions. - Running the reaction under anhydrous conditions can help reduce protodeboronation.[9] |
| Inconsistent reaction outcomes | Inconsistent quality of the boronic acid | - The stability of boronic acids can vary between batches and over time. - It is advisable to assess the purity of the boronic acid before use, for example, by NMR. |
Experimental Protocols
Protocol for Assessing the Benchtop Stability of this compound
This protocol provides a general method to evaluate the stability of the solid compound under ambient laboratory conditions using ¹H NMR.
Methodology:
-
Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in an open vial on a laboratory bench, exposing it to the ambient atmosphere.
-
Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.
-
NMR Analysis:
-
Accurately weigh the aliquot and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
Acquire a quantitative ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate a characteristic peak of this compound and a peak from the internal standard.
-
Calculate the purity of the boronic acid at each time point relative to the initial time point.
-
Plot the percentage of remaining boronic acid against time to determine the degradation profile.[10]
-
Forced Degradation Studies
For a more comprehensive understanding of the degradation profile, forced degradation studies can be performed to identify potential degradation products and pathways.
| Stress Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |
| Oxidative Degradation | 3% to 30% H₂O₂, room temperature |
Analytical Monitoring: The degradation of the parent compound and the formation of degradation products should be monitored by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[10]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Potential degradation pathways for this compound.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. scbt.com [scbt.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Suzuki Reactions with Pyrimidine Substrates
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. Below you will find frequently asked questions (FAQs) and detailed guides to address common challenges and optimize your reaction outcomes.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion in my Suzuki reaction with a pyrimidine substrate. What are the primary reasons for this?
Low or no conversion in Suzuki couplings with pyrimidine substrates can often be attributed to several factors related to the inherent electronic properties and steric environment of the pyrimidine ring.[1]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[2][3] This is particularly problematic with 2-substituted pyrimidines, a phenomenon often referred to as the "2-pyridyl problem" in Suzuki couplings.[2]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to its active state.[4] Some Pd(0) sources can also degrade over time to form inactive palladium black.[4]
-
Steric Hindrance: Bulky substituents on either the pyrimidine or the boronic acid can sterically hinder the oxidative addition, transmetalation, or reductive elimination steps of the catalytic cycle.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly affect the reaction yield.[1]
-
Poor Reagent Quality: The stability of the boronic acid is a common reason for low yields.[4] Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive cyclic anhydrides (boroxines).[4]
Q2: How can I choose the right catalyst and ligand for my pyrimidine Suzuki coupling?
The selection of the catalyst and ligand is the most critical factor for a successful reaction, especially with challenging pyrimidine substrates.[1] Standard catalysts like Pd(PPh₃)₄ are often not effective for hindered substrates.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands facilitate the formation of a highly reactive, coordinatively unsaturated Pd(0) species.[1] Examples include Buchwald ligands such as SPhos, XPhos, and RuPhos, which are known to be effective for coupling heteroaryl halides.[3]
-
For highly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[1]
-
Pre-formed Pd(0) catalysts or modern precatalysts like Buchwald G3 or G4 palladacycles can also improve results by ensuring the efficient generation of the active catalytic species.[4]
Q3: What is the role of the base, and which one should I choose?
The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] The choice of base can significantly impact the reaction outcome.
-
Weak bases may not be sufficient to activate the boronic acid.[1]
-
Strong bases in the presence of water can lead to protodeboronation of the boronic acid.[1]
-
A common starting point is an aqueous solution of K₂CO₃.[6] Other frequently used bases include K₃PO₄ and Cs₂CO₃.[2]
-
For sensitive substrates prone to protodeboronation, milder bases like NaHCO₃ or KHCO₃ can be beneficial.[5]
-
Anhydrous conditions with bases like K₃PO₄ may require a small amount of water to be effective.[5]
Q4: My pyrimidine boronic acid seems to be unstable. What can I do to prevent its decomposition?
Protodeboronation is a common side reaction that consumes the boronic acid and reduces the yield.[7]
-
Use More Stable Boronic Acid Derivatives: Consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters, which are less susceptible to decomposition.[2][4]
-
Optimize Reaction Conditions: Use milder conditions, such as lower temperatures and shorter reaction times, where possible.[5]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can minimize protodeboronation, although some water may be necessary for the activity of certain bases.[1]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of decomposition.[1]
Q5: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid to form bipyrimidyl or biaryl impurities is often promoted by the presence of oxygen.[5]
-
Thorough Degassing: Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5]
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands may be necessary.[1]
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes help to minimize homocoupling of the boronic acid.[8]
Data Presentation: Optimizing Reaction Components
The following tables summarize the impact of different reaction components on the yield of Suzuki couplings with pyrimidine substrates.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine [7]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃ · CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [9]
| Solvent | Yield (%) |
| 1,4-Dioxane/H₂O | 81 |
| Toluene/H₂O | 75 |
| DMF/H₂O | 68 |
| Acetonitrile/H₂O | 55 |
Table 3: Base Screening for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [10]
| Base | Yield (%) |
| K₃PO₄ | Good |
| K₂CO₃ | Moderate |
| Na₂CO₃ | Low |
| Cs₂CO₃ | Good |
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[2]
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine halide (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.0-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%), the ligand (if required, e.g., SPhos, XPhos) (1-10 mol%), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene) via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Troubleshooting by Screening Reaction Components
A systematic approach to troubleshooting involves screening different reaction parameters.
-
Reagent Quality Check:
-
Verify the purity of the pyrimidine halide and boronic acid/ester by NMR or LC-MS.
-
Use a fresh bottle of catalyst and ligand or test their activity on a known, reliable reaction.
-
Ensure the base is anhydrous and of high purity.
-
Use anhydrous and degassed solvents.
-
-
Reaction Setup:
-
Prepare stock solutions of your pyrimidine halide, boronic acid/ester, and bases.
-
In a multi-well reaction block, dispense the catalyst/ligand combinations.
-
Add the substrate and base stock solutions to the respective wells.
-
Seal the reaction block and place it on a stirring hot plate under an inert atmosphere.
-
Monitor the reactions by TLC or LC-MS at regular intervals.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability of 2-(Methylthio)pyrimidine-5-boronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(Methylthio)pyrimidine-5-boronic acid, with a particular focus on the effects of bases.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound, especially in the presence of a base?
A1: The main degradation pathway for this compound is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This process can be catalyzed by both acids and bases. In the presence of a base, the boronic acid is in equilibrium with its corresponding boronate form. This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond. For heteroaromatic boronic acids like this compound, the presence of basic nitrogen atoms in the pyrimidine ring can lead to the formation of zwitterionic species, which may further accelerate protodeboronation under certain pH conditions.[1] Oxidation of the boronic acid group is another potential degradation pathway.[2]
Q2: How does the choice of base affect the stability of this compound?
A2: The choice and strength of the base can significantly impact the rate of protodeboronation. Generally, stronger bases can accelerate the degradation by increasing the concentration of the more reactive boronate species. Both inorganic bases (e.g., potassium carbonate, sodium hydroxide) and organic bases (e.g., triethylamine, DBU) can promote this degradation. The reaction rate is highly dependent on the specific base, its concentration, the solvent system, and the temperature.
Q3: Are there more stable alternatives to using the free boronic acid in base-catalyzed reactions?
A3: Yes, converting the boronic acid to a boronate ester can significantly enhance its stability. Common choices include pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.[2] These derivatives are generally more resistant to protodeboronation and can be used in "slow-release" strategies where the active boronic acid is generated in situ under the reaction conditions.[2] This approach keeps the concentration of the potentially unstable free boronic acid low, minimizing degradation.[2]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8°C) is recommended for long-term storage. Exposure to moisture and air should be minimized to prevent hydrolysis and oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield or no product in a cross-coupling reaction | Degradation of the boronic acid before or during the reaction. | - Use a freshly opened or high-purity batch of the boronic acid.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).- Optimize the reaction conditions: use a weaker base, lower the reaction temperature, or reduce the reaction time.- Perform a stability test of the boronic acid under the planned reaction conditions (see Experimental Protocols). |
| Formation of 2-(methylthio)pyrimidine as a byproduct | Protodeboronation of the starting material. | - This confirms that the boronic acid is unstable under the reaction conditions.- Follow the troubleshooting steps for low yield.- Consider a "slow-release" strategy using a stable boronate ester. |
| Inconsistent reaction outcomes | Variable quality or degradation of the boronic acid. | - Store the boronic acid under an inert atmosphere and in a desiccator.- Aliquot the boronic acid upon receipt to avoid repeated exposure of the entire batch to air and moisture.- Routinely check the purity of the boronic acid by NMR or HPLC before use. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in the Presence of a Base
This protocol provides a framework for comparing the stability of this compound with different bases.
Materials:
-
This compound
-
Aprotic solvent (e.g., dioxane, THF, DMF)
-
Bases to be tested (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR or HPLC signal)
-
Deuterated solvent for NMR analysis (e.g., DMSO-d₆) or HPLC-grade solvents.
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration.
-
In separate vials, add the desired base to an aliquot of the stock solution. Use a consistent molar ratio of boronic acid to base for comparison.
-
Maintain the vials at the intended reaction temperature.
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small sample from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the base with a dilute acid).
-
Analyze the samples by ¹H NMR or HPLC to determine the ratio of this compound to the internal standard. The formation of the protodeboronated product, 2-(methylthio)pyrimidine, can also be monitored.
Data Analysis: Plot the percentage of remaining this compound against time for each base. This will allow for a quantitative comparison of the stability under different basic conditions.
| Base | Concentration (M) | Solvent | Temperature (°C) | % Remaining after 8h |
| Example Data | ||||
| K₂CO₃ | 0.1 | Dioxane | 80 | 75% |
| Cs₂CO₃ | 0.1 | Dioxane | 80 | 60% |
| Et₃N | 0.1 | Dioxane | 80 | 85% |
| DBU | 0.1 | Dioxane | 80 | 40% |
| This is example data and will vary based on specific experimental conditions. |
Visualizations
Caption: Base-catalyzed protodeboronation pathway of this compound.
Caption: Experimental workflow for assessing boronic acid stability.
References
Technical Support Center: Palladium Catalysts for Pyrimidine Boronic Acid Coupling
Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my pyrimidine boronic acid. What are the primary causes and troubleshooting steps?
Low or no conversion is a common issue, often stemming from the unique electronic and steric properties of pyrimidine rings.
Potential Causes:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, leading to catalyst deactivation.[1][2] This is particularly problematic for 2-pyrimidinylboronic acids, a phenomenon analogous to the "2-pyridyl problem".[2]
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to its active Pd(0) state.[1]
-
Poor Substrate Reactivity: The position of the boronic acid on the pyrimidine ring significantly impacts reactivity. 5-pyrimidinylboronic acids are generally the most reactive, followed by 4- and then 2-isomers, which are the most challenging.[2] Additionally, chloro- and bromopyrimidines are less reactive than their iodo counterparts.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent.[1][3]
Troubleshooting & Optimization Steps:
-
Catalyst & Ligand Selection (Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective, especially for hindered or challenging substrates.[1]
-
Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which facilitates the key steps of the catalytic cycle.[1][2]
-
-
Base Selection: A weak base may not be sufficient to activate the boronic acid for the crucial transmetalation step.[1]
-
Solvent Choice: The solvent impacts the solubility of reagents and the stability of the catalytic species.
-
Temperature & Reaction Time: Higher temperatures can improve rates but may also lead to decomposition.
Q2: My primary side product is the deborylated pyrimidine. How can I prevent protodeboronation?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[8] It is a major competing pathway, especially for electron-deficient or unstable heteroaryl boronic acids like the 2-pyrimidinyl isomer.[2][8]
Potential Causes:
-
Presence of Protic Sources: The reaction of the boronic acid with water, often in the presence of a strong base, can lead to protodeboronation.[1]
-
Slow Catalysis: If the catalytic cycle is slow, the boronic acid has more time to decompose via side reactions.[9]
Troubleshooting & Optimization Steps:
-
Use Boronic Acid Derivatives: More stable boronic acid derivatives, such as MIDA boronates or pinacol esters, can be used.[2] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[8]
-
Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can minimize protodeboronation, though water is often necessary for base activity.[1]
-
Optimize Catalyst System: Use a highly active catalyst system (e.g., Buchwald-type) to ensure the rate of the desired coupling reaction outcompetes the rate of protodeboronation.[9]
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help minimize its concentration and reduce the rate of this side reaction.[1]
Q3: I am observing significant homocoupling of my boronic acid. What can be done to minimize this?
Homocoupling (Glaser coupling) is the formation of a bi-pyrimidine dimer from two molecules of the pyrimidine boronic acid.
Potential Causes:
-
Presence of Oxygen: Inadequate degassing and failure to maintain an inert atmosphere can promote oxidative homocoupling.
-
Catalyst Choice: Some palladium catalyst systems are more prone to promoting this side reaction.[1]
Troubleshooting & Optimization Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[2]
-
Experiment with Catalysts: Screen different palladium precursors and ligands. A change in the ligand environment can often suppress homocoupling.[1]
Data Presentation: Catalyst System Performance
The choice of palladium source and ligand is paramount for a successful coupling. The following table summarizes common catalyst systems and their typical applications for pyrimidine boronic acid couplings.
| Catalyst System (Precatalyst + Ligand) | Typical Loading (mol%) | Recommended For | Key Advantages |
| Pd(PPh₃)₄ | 2 - 5 | Simple, electron-rich pyrimidines; initial screening.[3] | Commercially available, easy to handle. |
| PdCl₂(dppf) | 1 - 3 | General purpose, good for a range of pyrimidines. | Robust, reliable catalyst for many standard couplings. |
| Pd₂(dba)₃ + XPhos/SPhos/RuPhos | 0.5 - 2 | Sterically hindered, electron-deficient, or challenging 2-substituted pyrimidines.[1][2] | High catalytic activity, promotes difficult couplings, often allows for lower temperatures. |
| Pd(OAc)₂ + P(t-Bu)₃ | 1 - 3 | Less reactive chloropyrimidines.[4] | Highly active for activating C-Cl bonds. |
| [Pd(cinnamyl)Cl]₂ + BI-DIME/AntPhos | 0.5 - 1.5 | Particularly challenging or sterically demanding couplings.[1] | Specialized ligands for overcoming extreme steric hindrance. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid
This protocol is a general starting point and requires optimization for specific substrates.
Materials:
-
Pyrimidine Boronic Acid (1.0 equiv)
-
Aryl/Heteroaryl Halide (1.0 - 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, palladium precatalyst, ligand, and base.
-
Seal the flask/vial, and purge with an inert gas (argon or nitrogen) for 10-15 minutes by evacuating and backfilling three times.
-
Add the pyrimidine boronic acid to the flask under a positive flow of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C, or 100-150 °C for microwave heating) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle and Common Issues
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where common problems with pyrimidine substrates occur.
Caption: Suzuki-Miyaura cycle showing key steps and common failure points for pyrimidines.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for troubleshooting low-yield reactions.
Caption: A step-by-step decision tree for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-(Methylthio)pyrimidine-5-boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylthio)pyrimidine-5-boronic acid and its derivatives. The focus is on the purification of products from common reactions, such as Suzuki-Miyaura cross-coupling.
Troubleshooting Guides
Encountering impurities or low yields during the purification of products from reactions involving this compound is a common challenge. The following table outlines frequent issues, their potential causes, and recommended solutions to streamline your purification process.
| Problem | Potential Causes | Recommended Solutions |
| Product is contaminated with unreacted this compound. | The boronic acid and the desired product exhibit similar polarities, leading to co-elution during chromatography. The aqueous workup was insufficient to remove the acidic boronic acid.[1] | During the aqueous workup, wash the organic layer with a mild basic solution (e.g., 1M NaHCO₃ or 1M NaOH) to extract the acidic boronic acid into the aqueous phase.[1] In normal-phase chromatography, a gradual increase in eluent polarity can help resolve the more polar boronic acid from the product.[1] |
| Presence of homocoupled byproduct in the final product. | Reaction conditions, such as the presence of oxygen, can favor the homocoupling of the boronic acid.[1][2] The homocoupled product may have similar chromatographic behavior to the desired product.[1] | Ensure the reaction solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxygen.[2] Consider adding a mild reducing agent, like potassium formate, to minimize the concentration of Pd(II) species that can promote homocoupling.[3] |
| Product is contaminated with the protodeboronated byproduct. | The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, a common side reaction known as protodeboronation.[1][4] This is often exacerbated by prolonged reaction times, high temperatures, or the presence of water.[5][6] | Minimize reaction time and temperature where possible.[5] Ensure anhydrous conditions if the reaction chemistry allows. Using the pinacol ester of the boronic acid can improve stability and reduce the rate of protodeboronation.[4] |
| Low recovery of the desired product after purification. | The product may have partial solubility in the aqueous phase, leading to loss during the workup.[1] The product might be degrading on the silica gel column, which can be acidic.[1] | To minimize loss in the aqueous phase, reduce the number of aqueous washes or back-extract the aqueous layers with the organic solvent. If degradation on silica gel is suspected, neutralize the silica gel by pre-treating it with a triethylamine solution in the eluent, or consider using neutral alumina for chromatography.[1][7] |
| Residual palladium catalyst in the final product. | The palladium catalyst may not be fully removed by standard workup and chromatography. | Pass the product solution through a pad of celite or use a metal scavenger resin to capture residual palladium. Recrystallization is often effective at removing trace metal impurities. |
Experimental Workflows and Logical Relationships
To better visualize the purification process and troubleshooting strategies, the following diagrams are provided.
Caption: A generalized experimental workflow for the purification of products.
Caption: A decision tree for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions with this compound? A1: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts, and the product of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] Residual palladium catalyst and inorganic salts from the reaction base are also frequently encountered.[1]
Q2: What is the first step I should take to purify my crude product? A2: An initial aqueous workup is a crucial first step.[1] This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with water and brine.[8] Including a wash with a mild aqueous base, such as 1M sodium bicarbonate, can be very effective at removing unreacted acidic boronic acid.[1]
Q3: How do I choose between normal-phase and reversed-phase chromatography for purification? A3: The choice depends on the polarity of your product and impurities. Normal-phase chromatography on silica gel is a good starting point for many organic compounds, separating them based on polarity (less polar compounds elute first).[1] Reversed-phase chromatography is particularly useful for more polar compounds, where polar compounds elute earlier.[1] Thin-layer chromatography (TLC) can be used to quickly assess the polarity of your target molecule and guide your choice.[1]
Q4: My pyrimidine-containing product seems to be degrading on the silica gel column. What should I do? A4: Pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel.[1] If you suspect degradation, you can neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in your eluent.[1] Alternatively, using a different stationary phase like neutral alumina might prevent degradation.[7]
Q5: When is recrystallization a good purification method for these products? A5: Recrystallization is an excellent technique for purifying solid products and can often yield highly pure material.[1] The key is to find a suitable solvent or solvent system in which your product is soluble at elevated temperatures but poorly soluble at room temperature.[1] Common solvents for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water or dichloromethane/hexane.[1] The ideal solvent system must be determined empirically for each specific product.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent, such as ethyl acetate (EtOAc).
-
Washing: Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
To specifically remove unreacted boronic acid, an initial wash with a mild aqueous base (e.g., 1M NaHCO₃) can be performed before the water and brine washes.[1]
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[8]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Sample Preparation: Dissolve the crude product obtained from the workup in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM).
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Concentration: Combine the fractions containing the pure desired product and concentrate them under reduced pressure to yield the purified compound.[8][9]
Protocol 3: Recrystallization
-
Solvent Selection: Empirically determine a suitable solvent or solvent system in which the crude product has high solubility at an elevated temperature and low solubility at room or lower temperatures.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
-
Cooling: Slowly cool the saturated solution to room temperature, and then potentially in an ice bath, to induce crystallization. Slow cooling generally results in larger, purer crystals.
-
Isolation: Isolate the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-(Methylthio)pyrimidine-5-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylthio)pyrimidine-5-boronic acid and its pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound pinacol ester?
A1: The most prevalent method is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling reaction between 5-bromo-2-(methylthio)pyrimidine and a boron source, typically bis(pinacolato)diboron (B₂pin₂).
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete reaction, degradation of the starting material or product, and formation of side products. Common issues include protodeboronation of the product, dehalogenation of the starting material, and catalyst deactivation. Refer to the troubleshooting section for specific guidance.
Q3: I am observing a significant amount of 2-(methylthio)pyrimidine in my crude product. What is this impurity and how can I minimize it?
A3: This impurity is the result of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This is often promoted by excessive moisture, high temperatures, or prolonged reaction times. To minimize its formation, ensure anhydrous reaction conditions, use a moderate temperature, and monitor the reaction to avoid unnecessarily long heating.
Q4: What are other common impurities I should look out for?
A4: Besides the protodeboronation product, other potential impurities include:
-
Starting material: Unreacted 5-bromo-2-(methylthio)pyrimidine.
-
Homocoupling products: Dimerization of the starting material or the boronic ester.
-
Oxidation products: Oxidation of the methylthio group to the corresponding sulfoxide or sulfone.
-
Hydrolysis product: The free boronic acid from the hydrolysis of the pinacol ester, which may be less stable.
Q5: How can I best purify the crude this compound pinacol ester?
A5: Purification can often be achieved by flash column chromatography on silica gel. Recrystallization from a suitable solvent system is another effective method. For persistent impurities, derivatization to a more crystalline compound, followed by purification and deprotection, can be considered.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Inefficient base. 3. Reaction temperature is too low. | 1. Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst. 2. Ensure the base (e.g., potassium acetate) is anhydrous and of high purity. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Significant formation of 2-(methylthio)pyrimidine (protodeboronation) | 1. Presence of water in the reaction mixture. 2. Reaction time is too long. 3. High reaction temperature. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Monitor the reaction by TLC or LC-MS and work up as soon as the starting material is consumed. 3. Optimize the temperature to the minimum required for efficient conversion. |
| Formation of homocoupling byproducts | 1. Inappropriate palladium catalyst or ligand. 2. Presence of oxygen. | 1. Screen different palladium catalysts and ligands. 2. Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Presence of oxidized impurities (sulfoxide/sulfone) | 1. Air leakage into the reaction vessel. 2. Oxidizing impurities in reagents or solvents. | 1. Ensure the reaction setup is well-sealed and under a positive pressure of inert gas. 2. Use freshly distilled or high-purity solvents. |
| Hydrolysis of the pinacol ester to the boronic acid during workup or analysis | 1. Exposure to acidic or basic aqueous conditions for extended periods. 2. On-column hydrolysis during HPLC analysis.[2][3] | 1. Minimize the duration of aqueous washes during workup. Use neutral or slightly basic pH for washes. 2. For HPLC analysis, consider using a high-pH mobile phase or non-aqueous conditions if the ester is unstable.[2] |
Experimental Protocols
Synthesis of this compound pinacol ester via Miyaura Borylation
This protocol is adapted from a similar synthesis of 2-Methylpyrimidine-5-boronic Acid Pinacol Ester.[4]
Materials:
-
5-bromo-2-(methylthio)pyrimidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-(methylthio)pyrimidine (1.0 eq), bis(pinacolato)diboron (1.05 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound pinacol ester.
Analytical Method: HPLC Analysis of this compound and its pinacol ester
Challenges: Boronic esters can be susceptible to on-column hydrolysis during reversed-phase HPLC analysis.[2][3] The resulting boronic acid is more polar and may have poor retention.
Recommended HPLC Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., Acquity BEH C18)[5] |
| Mobile Phase | A: 10 mM Ammonium acetate in water B: Acetonitrile[5] |
| Gradient | A suitable gradient from low to high organic phase. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 5-10 µL |
| Note | To minimize on-column hydrolysis, analysis at a higher pH (e.g., using an appropriate buffer) can be considered to stabilize the boronate ester.[2] |
Data Presentation
Table 1: Representative Impurity Profile under Various Reaction Conditions
| Entry | Catalyst (mol%) | Base (eq.) | Temperature (°C) | Time (h) | Conversion (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | Pd(dppf)Cl₂ (5) | KOAc (3) | 80 | 6 | 85 | 10 | <2 |
| 2 | Pd(dppf)Cl₂ (5) | KOAc (3) | 100 | 3 | >95 | 15 | <2 |
| 3 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 90 | 4 | 90 | 8 | 5 |
| 4 | Pd(dppf)Cl₂ (2) | KOAc (3) | 90 | 4 | >95 | 5 | <1 |
This table is a representative example to illustrate data presentation. Actual results may vary.
Visualizations
Caption: Impurity formation pathways in the synthesis.
Caption: General experimental workflow for the synthesis.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Stability Showdown: 2-(Methylthio)pyrimidine-5-boronic Acid vs. Its Pinacol Ester
A detailed comparison for researchers in drug discovery and chemical synthesis.
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals, the stability of building blocks is paramount. Boronic acids and their derivatives are workhorses in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, the inherent instability of many boronic acids can compromise reaction efficiency, reproducibility, and shelf-life. A common strategy to mitigate these issues is the conversion of the boronic acid to a more robust pinacol ester. This guide provides a comprehensive comparison of the stability of 2-(Methylthio)pyrimidine-5-boronic acid and its pinacol ester, supported by established principles and experimental data from analogous systems.
Executive Summary: The Stability Advantage of the Pinacol Ester
This compound pinacol ester exhibits significantly greater stability compared to its corresponding free boronic acid. This enhanced stability is attributed to the steric hindrance provided by the bulky pinacol group, which protects the boron atom from common degradation pathways such as hydrolysis and oxidation. For researchers, this translates to a longer shelf-life, easier handling, and more reliable performance in synthetic applications. While the free boronic acid may offer faster reaction kinetics in some cases due to its unencumbered Lewis acidic site, the pinacol ester provides a more practical and dependable alternative for multi-step syntheses and for the storage of valuable intermediates.
Data Presentation: A Comparative Overview of Stability
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the expected and observed stability characteristics based on general principles and data from structurally related heterocyclic boronic acids.
| Stability Parameter | This compound | This compound Pinacol Ester | Rationale |
| Hydrolytic Stability | Low | High | The pinacol group sterically hinders the approach of water molecules to the boron center, significantly slowing down hydrolysis back to the boronic acid. |
| Oxidative Stability | Moderate to Low | High | The boronic acid moiety is susceptible to oxidation, which can lead to deboronation. The pinacol ester offers protection against oxidative degradation.[1][2][3] |
| Thermal Stability | Moderate | High | Boronic acids are prone to dehydration to form cyclic boroxine anhydrides upon heating. The pinacol ester is thermally more robust. |
| Shelf-Life (Solid State) | Poor to Moderate | Excellent | Heterocyclic boronic acids, in particular, are known for their limited shelf-life due to decomposition pathways.[4][5] The pinacol ester is generally a crystalline, stable solid suitable for long-term storage. |
| Handling | Requires inert atmosphere for long-term storage. | Can be handled under normal laboratory conditions for routine procedures. | The increased stability of the pinacol ester simplifies handling and weighing, reducing the risk of degradation. |
Key Stability Pathways and the Protective Role of the Pinacol Group
The primary degradation pathways for boronic acids include hydrolysis, oxidation, and the formation of boroxine anhydrides. The pinacol ester of this compound mitigates these issues through the formation of a five-membered dioxaborolane ring.
The equilibrium between the boronic acid and its pinacol ester is a key aspect of its chemistry. While the formation of the pinacol ester is reversible, it strongly favors the ester form under anhydrous conditions.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and its pinacol ester, the following experimental protocols can be employed.
Hydrolytic Stability Assessment using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the rate of hydrolysis of the pinacol ester to the free boronic acid in an aqueous solvent system.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound pinacol ester in a water-miscible organic solvent (e.g., acetonitrile or THF).
-
Reaction Initiation: Dilute an aliquot of the stock solution into a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for HPLC analysis.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the reaction mixture onto a reverse-phase HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detector at a wavelength where both the boronic acid and the pinacol ester absorb.
-
-
Data Analysis: Quantify the peak areas of the pinacol ester and the resulting boronic acid at each time point. The rate of hydrolysis can be determined by plotting the decrease in the pinacol ester concentration over time.
Oxidative Stability Assessment
Objective: To evaluate the susceptibility of the boronic acid and its pinacol ester to oxidative degradation.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound and its pinacol ester in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous buffer).
-
Initiation of Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to each solution.
-
Monitoring the Reaction: Follow the degradation of the starting material over time using either HPLC (as described above) or ¹H NMR spectroscopy. In ¹H NMR, the disappearance of signals corresponding to the starting material and the appearance of new signals from degradation products can be monitored.
-
Data Analysis: Compare the rate of degradation of the boronic acid with that of the pinacol ester. The relative stability can be expressed as the half-life of each compound under the given oxidative conditions.
Thermal Stability Assessment
Objective: To determine the thermal stability of the solid-state forms of the boronic acid and its pinacol ester.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the compound in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal a small amount of the sample in a DSC pan.
-
Heat the sample at a constant rate.
-
Monitor the heat flow to the sample. Endothermic or exothermic peaks can indicate melting, decomposition, or other thermal events.
-
-
Isothermal Stress Test:
-
Store samples of both compounds at an elevated temperature (e.g., 60 °C) for an extended period.
-
At regular intervals, analyze the purity of the samples by HPLC to determine the extent of degradation.
-
Experimental Workflow Visualization
The general workflow for assessing the stability of these compounds can be visualized as follows:
Conclusion
For researchers and professionals in drug development and synthetic chemistry, the choice between using this compound and its pinacol ester has significant practical implications. The pinacol ester offers a clear advantage in terms of hydrolytic, oxidative, and thermal stability, as well as improved handling and shelf-life. While the free boronic acid may be suitable for immediate use in reactions where rapid kinetics are desired, the pinacol ester stands out as the more robust and reliable building block for complex, multi-step synthetic endeavors. The experimental protocols outlined in this guide provide a framework for quantitatively evaluating the stability of these and other boronic acid derivatives, enabling more informed decisions in the selection of reagents for chemical synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Suzuki Coupling of Pyrimidine Boronic Acids: A Yield-Based Analysis
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] For medicinal chemists and drug development professionals, the incorporation of the pyrimidine scaffold is of significant interest due to its prevalence in a wide range of biologically active compounds.[1][2] Pyrimidine boronic acids are key building blocks for introducing this important heterocycle. This guide provides a comparative overview of the performance of different pyrimidine boronic acids in Suzuki coupling reactions, with a focus on achievable yields and the factors influencing reaction outcomes.
Factors Influencing Reactivity and Yield
The success and yield of a Suzuki coupling reaction involving pyrimidine boronic acids are governed by several factors, including the position of the boronic acid group on the pyrimidine ring, the electronic nature of the coupling partners, and the specific reaction conditions employed.[1]
-
Position of the Boronic Acid Group: The substitution pattern on the pyrimidine ring significantly impacts reactivity.[1]
-
5-Pyrimidinylboronic Acids: These isomers are generally the most reactive and often provide high yields in couplings with a variety of aryl and heteroaryl halides.[1][3] The electronic environment at the 5-position is favorable for the transmetalation step in the catalytic cycle.[1]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the adjacent nitrogen atoms can influence the reactivity of the 4-position. However, successful couplings have been reported, often requiring optimized catalyst systems or more reactive electrophiles.[1]
-
2-Pyrimidinylboronic Acids: This isomer presents the most significant challenges. The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to catalyst inhibition or deactivation through coordination with the palladium center.[1] This is analogous to the "2-pyridyl problem" in Suzuki couplings. Furthermore, 2-pyrimidinylboronic acid is more prone to protodeboronation, a common decomposition pathway that lowers yields.[1]
-
-
Electronic Effects of Substituents: Electron-donating groups on the pyrimidine ring can enhance reactivity by increasing the electron density of the carbon-boron bond, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups can decrease reactivity. The electronic properties of the coupling partner (the aryl or heteroaryl halide) are also critical, with electron-poor halides generally exhibiting higher reactivity.[4]
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Modern, highly active catalyst systems, often employing sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos), are frequently used to overcome the challenges associated with heteroaryl couplings.[1][5] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions and improve yields.[2]
Comparative Yield Data
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions involving different pyrimidine boronic acids. It is important to note that direct comparison of yields can be challenging due to the varied reaction conditions across different studies.[1] However, the data provides valuable insights into the expected performance of each isomer.
| Pyrimidine Boronic Acid Derivative | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-Pyrimidinylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | 56 | [3] |
| 2-Methoxy-5-pyrimidinylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 °C | - | [3] |
| Pyrimidine-5-boronic acid | 2-Bromothiophene | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 °C, 12h | 92 | N/A |
| Pyrimidine-5-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 16h | 85 | N/A |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 °C, 15 min (MW) | 81 | [2] |
| 2,4-Dichloropyrimidine | 3-Furylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 °C, 15 min (MW) | 66 | [2] |
| 2,4-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 °C, 15 min (MW) | 62 | [2] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Allyl-Pd Precatalyst | K₃PO₄ | MeOH/THF | RT | ~95 | [6] |
| 2-Chloro-4,6-dimethoxypyrimidine | 3-Furan boronic acid | Allyl-Pd Precatalyst | K₃PO₄ | MeOH/THF | RT | ~85 | [6] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 °C, 20 min (MW) | 74 | [7] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 °C, 20 min (MW) | 89 | [7] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 2-Thienylboronic acid | XPhosPdG2 / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 °C, 20 min (MW) | 80 | [8] |
Experimental Workflow and Catalytic Cycle
The general workflow for a Suzuki coupling experiment and the underlying catalytic cycle are illustrated in the diagrams below.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
A Comparative Guide to Alternatives for 2-(Methylthio)pyrimidine-5-boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. A key reagent in the synthesis of many biologically active compounds is 2-(methylthio)pyrimidine-5-boronic acid. However, the inherent instability of some boronic acids can present challenges in terms of storage, handling, and reaction efficiency. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their stability, performance in Suzuki-Miyaura coupling, and handling characteristics. The primary alternatives discussed are its pinacol ester, potassium trifluoroborate salt, and N-methyliminodiacetic acid (MIDA) boronate.
Executive Summary
While direct, head-to-head comparative studies under identical reaction conditions are not extensively available in the published literature, the consensus points towards the derivatives of this compound offering significant advantages in terms of stability. Pinacol esters, potassium trifluoroborates, and MIDA boronates are all bench-stable solids that are less prone to protodeboronation and decomposition compared to the free boronic acid. This enhanced stability can lead to more consistent and reproducible results in Suzuki-Miyaura coupling reactions. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired reaction conditions, and purification strategy.
Performance Comparison in Suzuki-Miyaura Coupling
The following table summarizes the key characteristics and typical performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.
| Reagent | Structure | Key Advantages | Key Disadvantages | Typical Coupling Partners |
| This compound | Readily available. | Prone to protodeboronation and formation of boroxines, leading to lower yields and storage issues. | Aryl and heteroaryl halides. | |
| This compound pinacol ester | Significantly more stable than the free boronic acid, allowing for easier handling, purification, and storage.[1] | May require slightly more forcing reaction conditions to achieve hydrolysis and transmetalation. | Aryl and heteroaryl halides. | |
| Potassium trifluoro(2-(methylthio)pyrimidin-5-yl)borate | Crystalline, air- and moisture-stable solids with a long shelf life.[2] | May require specific conditions for efficient coupling. | Aryl and heteroaryl halides. | |
| 2-(Methylthio)pyrimidine-5-MIDA boronate | Exceptionally stable, allowing for slow, controlled release of the boronic acid under basic conditions, which can be advantageous for challenging couplings.[3][4] | May require an additional deprotection step or specific "slow-release" conditions. | Aryl and heteroaryl halides. |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura coupling reactions using pyrimidine boronic acid derivatives. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.[5]
General Protocol for Suzuki-Miyaura Coupling
A flask is charged with the pyrimidine boronic acid derivative (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and a suitable solvent (e.g., 1,4-dioxane/water, DMF, toluene). The mixture is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.
Microwave-Assisted Suzuki-Miyaura Coupling
To a microwave reaction vessel, add the pyrimidine derivative (1.0 equiv), the coupling partner (1.0-1.5 equiv), the palladium catalyst (0.5-5 mol%), a ligand if required (e.g., SPhos, XPhos), and a base (2.0-3.0 equiv).[5] The vessel is sealed and purged with an inert gas. The degassed solvent is added, and the vessel is heated in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).[5] The reaction mixture is then cooled and worked up as described in the general protocol.
Visualizing Reaction and Decision Workflows
The following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate boron reagent.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Caption: A decision-making flowchart for selecting the appropriate boron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 4. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
comparative analysis of catalysts for pyrimidine Suzuki coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds. For medicinal chemists and drug developers, the derivatization of the pyrimidine scaffold is of paramount importance due to its prevalence in a vast array of biologically active compounds. This guide provides a comparative analysis of various catalysts utilized in the Suzuki coupling of pyrimidine derivatives, supported by experimental data to aid in the selection of the most effective catalytic system.
Catalyst Performance in Pyrimidine Suzuki Coupling
The efficiency of the Suzuki coupling of pyrimidines is highly dependent on the choice of catalyst, ligand, base, and solvent system. Palladium-based catalysts are the most extensively studied and utilized, though nickel-based systems present a more cost-effective alternative. The following tables summarize the performance of various catalytic systems in the Suzuki-Miyaura coupling of different halopyrimidines.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 | [1] |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₃PO₄ | Toluene | 12 | 92 | [1] |
| 3 | 5-Bromopyrimidine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 16 | 95 | [2] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 0.25 | 65 | [3][4] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | - | Good | [5] |
Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | 2-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | PCy₃ | K₃PO₄ | t-Amyl alcohol | 12 | 97 | |
| 2 | 5-Bromopyrimidine | 3-Pyridylboronic acid | NiCl₂(PCy₃)₂ (5) | PCy₃ | K₃PO₄ | t-Amyl alcohol | 12 | 76 (average) | [6] |
| 3 | 3-Chloropyridine* | Phenylboronic acid | Ni(COD)₂ (5) | dppf | K₃PO₄ | Dioxane | 18 | 85 | [7] |
*Note: 3-Chloropyridine is included as a comparable heteroaryl halide to demonstrate the utility of the nickel catalyst system.
Experimental Protocols
Below are detailed methodologies for performing a pyrimidine Suzuki coupling reaction under both conventional heating and microwave-assisted conditions.
General Protocol for Conventional Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.[8]
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv), the corresponding boronic acid or boronate ester (1.1-1.5 equiv), and the base (2-3 equiv).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(PCy₃)₂) and the ligand, if separate.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., toluene, 1,4-dioxane) via syringe. If an aqueous system is used, add the degassed water portion. The typical concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If an aqueous base was used, separate the layers. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[3][4]
-
Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%, 0.0025 mmol).
-
Solvent Addition: Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).
-
Sealing and Reaction: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental process and the underlying catalytic cycle, the following diagrams are provided.
Caption: General experimental workflow for pyrimidine Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Validation of Kinase Inhibitor Synthesis: A Comparative Guide to Utilizing 2-(Methylthio)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, crucial for advancing targeted therapies in oncology and other diseases. The synthesis of these complex molecules often relies on robust and efficient cross-coupling reactions. This guide provides a comparative analysis of the synthesis of pyrimidine-based kinase inhibitors, with a focus on the validation of a synthetic route utilizing 2-(Methylthio)pyrimidine-5-boronic acid via Suzuki-Miyaura cross-coupling. We will compare this modern approach with a traditional alternative, providing experimental data and detailed protocols to inform your research and development endeavors.
Method 1: Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura cross-coupling reaction has become a favored method in medicinal chemistry for the formation of C-C bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. The use of this compound allows for the direct installation of the 2-(methylthio)pyrimidine moiety, a key pharmacophore in a variety of kinase inhibitors.
Hypothetical Kinase Inhibitor Target: A CDK Inhibitor
For the purpose of this guide, we will focus on the synthesis of a hypothetical Cyclin-Dependent Kinase (CDK) inhibitor, (5-(4-methoxyphenyl)-2-(methylthio)pyrimidine), a structure representative of potent kinase inhibitors.
Data Presentation: Synthesis and Validation
| Parameter | Method 1: Suzuki-Miyaura Coupling | Method 2: Alternative Synthesis (Stille Coupling) |
| Starting Materials | This compound, 4-bromoanisole | 5-bromo-2-(methylthio)pyrimidine, (4-methoxyphenyl)tributylstannane |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) |
| Reaction Time | 2-4 hours | 6-12 hours |
| Typical Yield | 85-95% | 70-85% |
| Product Purity (post-purification) | >98% | >95% |
| Validation (Hypothetical IC₅₀ against CDK2) | 50 nM | 50 nM |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
4-bromoanisole (1.1 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add this compound, 4-bromoanisole, and sodium carbonate.
-
Add a 3:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol to yield the pure product.
Validation of the Synthesized Kinase Inhibitor
The validation of the synthesized compound's biological activity is a critical step. This typically involves in vitro kinase assays to determine the concentration at which the compound inhibits 50% of the kinase activity (IC₅₀).
Experimental Protocol: In Vitro Kinase Assay (CDK2/CycA)
-
Prepare a reaction buffer containing ATP and a suitable substrate for CDK2/CycA (e.g., a histone H1-derived peptide).
-
Add the synthesized inhibitor at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the CDK2/CycA enzyme complex.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric assay with ³²P-ATP or a fluorescence-based assay).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Method 2: Alternative Synthesis - Stille Coupling
Prior to the widespread adoption of Suzuki coupling, Stille coupling was a common method for the formation of C-C bonds. This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.
Experimental Protocol: Stille Coupling
Materials:
-
5-bromo-2-(methylthio)pyrimidine (1.0 eq)
-
(4-methoxyphenyl)tributylstannane (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous toluene (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-bromo-2-(methylthio)pyrimidine and anhydrous toluene.
-
Add (4-methoxyphenyl)tributylstannane to the mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove organotin byproducts and obtain the pure product.
Comparison of the Synthetic Routes
| Feature | Method 1: Suzuki-Miyaura Coupling | Method 2: Stille Coupling |
| Reagents | Boronic acids are generally non-toxic and stable. | Organotin reagents are highly toxic and require careful handling and disposal. |
| Byproducts | Boron-based byproducts are generally water-soluble and easily removed. | Tin-based byproducts are often difficult to remove completely from the final product. |
| Reaction Conditions | Milder conditions, often lower temperatures and shorter reaction times. | Often requires higher temperatures and longer reaction times. |
| Green Chemistry | Considered a greener and more environmentally friendly method. | Less environmentally friendly due to the toxicity of tin compounds. |
Visualizing the Synthetic Pathways and Kinase Inhibition
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Synthetic scheme of a CDK inhibitor via Suzuki-Miyaura coupling.
Caption: Alternative synthesis of a CDK inhibitor via Stille coupling.
Caption: Experimental workflow for kinase inhibitor synthesis and validation.
Caption: Simplified CDK signaling pathway and the point of inhibition.
Conclusion
The Suzuki-Miyaura coupling utilizing this compound represents a highly efficient, reliable, and environmentally conscious method for the synthesis of pyrimidine-based kinase inhibitors. Compared to older methods like Stille coupling, it offers significant advantages in terms of safety, ease of purification, and overall process economy. The validation of these synthesized compounds through robust in vitro kinase assays is essential to confirm their biological activity and potential as therapeutic agents. This guide provides a framework for researchers to approach the synthesis and validation of novel kinase inhibitors, leveraging modern synthetic methodologies for accelerated drug discovery.
A Comparative Guide to the Characterization of Compounds Synthesized from 2-(Methylthio)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel compounds derived from 2-(methylthio)pyrimidine-5-boronic acid. Pyrimidine-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] this compound serves as a versatile building block, particularly for the synthesis of substituted pyrimidines via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][4] This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents.
Synthesis and Purification
The primary method for synthesizing biaryl and heteroaryl pyrimidine derivatives from this compound is the Suzuki-Miyaura cross-coupling reaction.[2][4] This reaction forms a carbon-carbon bond between the organoborane and an organic halide, catalyzed by a palladium complex.[2] The choice of catalyst, base, and solvent is crucial for achieving high yields and purity.[2][5]
A generalized workflow for the synthesis and purification of these compounds is depicted below.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling [2]
-
Reaction Setup : In a round-bottom flask, combine this compound (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), sodium carbonate (2.0 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.05 eq).
-
Solvent Addition : Add a 2:1 mixture of 1,4-dioxane and water to the flask.
-
Reaction : Heat the reaction mixture to 95 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature and dilute it with water.
-
Extraction : Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the final compound.[5]
The following table summarizes typical reaction yields and purity levels for pyrimidine synthesis.
| Compound ID | Aryl Halide Substituent | Yield (%) | Purity (HPLC, %) |
| PYR-001 | 4-Fluorophenyl | 78 | >98 |
| PYR-002 | 3-Methoxyphenyl | 85 | >99 |
| PYR-003 | 2-Thienyl | 72 | >97 |
| PYR-004 | 4-Pyridyl | 65 | >98 |
Structural Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their chemical structures and assess their purity.[5][6]
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure and confirming the successful coupling.[5]
-
Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.[5]
-
Infrared (IR) Spectroscopy : Helps to identify the presence of specific functional groups within the molecule.[5][7]
The table below shows representative data for a synthesized pyrimidine derivative.
| Technique | Observed Data for a Representative Compound (e.g., PYR-001) |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the methylthio group, and the protons of the coupled aryl group. For example, characteristic singlets for pyrimidine protons and multiplets for the aromatic protons of the substituent.[1][7] |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyrimidine ring, methylthio group, and the coupled aryl moiety.[7] |
| MS (ESI+) | A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.[8] |
| IR (cm⁻¹) | Absorption bands indicating the presence of C=N, C-S, and C-H bonds, as well as vibrations characteristic of the aromatic rings.[1][7] |
Comparative Biological Activity
Derivatives of 2-(methylthio)pyrimidine often exhibit a range of biological activities, making them attractive candidates for drug discovery.[3] Many pyrimidine-based compounds are investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy.[9]
The in vitro cytotoxic effects of these compounds can be quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.[10] A lower IC₅₀ value indicates greater potency.
The following table presents hypothetical IC₅₀ values for a series of synthesized compounds against two different cancer cell lines and a target kinase, illustrating a potential structure-activity relationship.
| Compound ID | R-Group (at C5 of Pyrimidine) | HT-29 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | Kinase X IC₅₀ (µM) |
| PYR-001 | 4-Fluorophenyl | 8.5 | 12.3 | 2.1 |
| PYR-002 | 3-Methoxyphenyl | 5.2 | 9.8 | 1.5 |
| PYR-003 | 2-Thienyl | 15.1 | 20.5 | 7.8 |
| PYR-004 | 4-Pyridyl | 2.7 | 4.1 | 0.9 |
| Cabozantinib | (Reference Drug) | 9.1 | - | 0.045 |
This data suggests that the nature of the substituent at the 5-position of the pyrimidine ring significantly influences the compound's biological activity. For instance, the presence of a pyridine ring (PYR-004) appears to enhance potency compared to other substituents in this hypothetical series.
Experimental Protocol: MTT Cell Viability Assay [7][10]
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding : Seed cells (e.g., HT-29 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
The workflow for this assay is illustrated below.
Inhibition of Signaling Pathways
Pyrimidine derivatives often function by inhibiting key enzymes in cellular signaling pathways, such as protein kinases, which are frequently dysregulated in diseases like cancer.[9] For example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a kinase that plays a critical role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibiting this pathway is a common strategy in cancer therapy.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor.
References
- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 348098-29-3 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
2-(Methylthio)pyrimidine-5-boronic Acid: A Versatile Building Block in Modern Drug Discovery
A critical reagent in the synthesis of complex molecules, 2-(Methylthio)pyrimidine-5-boronic acid is a key player in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient construction of targeted therapies for a range of diseases.
This guide provides a comparative analysis of this compound, detailing its performance in chemical synthesis against alternative reagents and highlighting its application in the creation of potent bioactive molecules.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyrimidine-5-boronic acids are particularly valuable in this reaction for the introduction of the pyrimidine moiety, a common scaffold in medicinal chemistry.
While a direct head-to-head comparison of this compound with all its analogs under identical conditions is not extensively documented in a single study, analysis of the available literature provides insights into its reactivity and optimal conditions.
Table 1: Comparison of Pyrimidine-5-boronic Acid Analogs in Suzuki-Miyaura Coupling
| Boronic Acid Derivative | Coupling Partner (Aryl Halide) | Catalyst | Base | Solvent | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Data not available in provided search results |
| This compound | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | Data not available in provided search results |
| 2-Methoxypyrimidine-5-boronic acid | Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | High Yields (Specific % not detailed) |
| Pyrimidine-5-boronic acid | Heteroaryl Halides | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | High Yields (Specific % not detailed) |
Note: Specific yield data for this compound in Suzuki coupling reactions with various aryl halides was not available in the provided search results. The table reflects the general conditions and expected high reactivity of 5-pyrimidinylboronic acids.
The electron-donating nature of the methylthio group at the 2-position of the pyrimidine ring is expected to influence the electronic properties of the boronic acid, potentially impacting its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Applications in the Synthesis of Bioactive Molecules
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates. This compound serves as a crucial starting material for the synthesis of various kinase inhibitors, which are targeted therapies that interfere with the signaling pathways of cancer cells and inflammatory diseases.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key enzyme in the B-cell receptor signaling pathway, making it a critical target for the treatment of B-cell malignancies and autoimmune diseases. Several BTK inhibitors feature a pyrimidine core, and their synthesis often relies on cross-coupling reactions with pyrimidine-boronic acid derivatives. While direct synthesis of approved BTK inhibitors using this compound is not explicitly detailed in the provided search results, the general synthetic strategies for compounds like Ibrutinib and Zanubrutinib involve the coupling of a pyrimidine core with other aromatic systems.
Caption: General synthetic workflow for BTK inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Pyrimidine-containing compounds have shown significant promise as VEGFR-2 inhibitors. The synthesis of these inhibitors often involves the use of pyrimidine-boronic acids to construct the core structure.
Caption: Experimental workflow for VEGFR-2 inhibitor synthesis.
Table 2: Biological Activity of Pyrimidine-Based Kinase Inhibitors
| Target | Compound Class | Example IC₅₀ (nM) | Reference Compound |
| BTK | 2-Phenyl Pyrimidine Derivatives | 3.66 µM (HL60 cells) | Ibrutinib |
| VEGFR-2 | Pyrimidine-based derivatives | 9.19 - 13.17 µM (A549 cells) | Pazopanib |
Note: The IC₅₀ values are for representative compounds from the respective classes and are not directly synthesized from this compound in the cited literature. They serve to illustrate the potency of the pyrimidine scaffold.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. The development of novel DPP-4 inhibitors has explored various heterocyclic scaffolds, including pyrimidines. The synthesis of these inhibitors can involve the use of pyrimidine-boronic acids to introduce the key heterocyclic core.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a pyrimidine-boronic acid, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions provides an efficient route to novel kinase inhibitors and other biologically active compounds. While direct comparative data on its performance against all analogs is still emerging, the inherent reactivity of the 5-pyrimidinylboronic acid scaffold, coupled with the modulating effect of the 2-methylthio substituent, makes it an attractive choice for researchers and drug development professionals. Further studies providing detailed quantitative comparisons of its performance will be invaluable to the scientific community.
A Comparative Purity Assessment of Commercially Available 2-(Methylthio)pyrimidine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the purity of starting materials is a critical determinant of reaction efficiency, reproducibility, and the safety of the final active pharmaceutical ingredient (API). 2-(Methylthio)pyrimidine-5-boronic acid is a key building block in synthetic organic chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Given its importance, a thorough understanding of the purity and impurity profiles of this reagent from various commercial suppliers is essential for robust and reliable synthetic outcomes.
This guide presents a hypothetical comparative analysis of this compound sourced from three fictional but representative suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on a rigorous analytical workflow designed to provide a comprehensive assessment of purity and identify potential process-related impurities.
Experimental and Analytical Workflow
The assessment of purity for the lots of this compound from the different suppliers followed a multi-technique analytical approach. This workflow is designed to provide orthogonal data points, ensuring a comprehensive evaluation of the material's quality. The overall process is depicted in the following diagram.
Caption: Experimental workflow for purity assessment.
Comparative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the analysis of this compound from the three suppliers.
Table 1: Purity by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Purity by HPLC (% Area) |
| Supplier A | A-123 | 99.2% |
| Supplier B | B-456 | 97.5% |
| Supplier C | C-789 | 98.8% |
Table 2: Impurity Profile by HPLC and LC-MS
| Supplier | Impurity | Structure | Retention Time (min) | % Area | Identification |
| Supplier A | Impurity 1 | 2-(Methylsulfonyl)pyrimidine-5-boronic acid | 4.8 | 0.3% | LC-MS (m/z) |
| Impurity 2 | Bis(2-(methylthio)pyrimidin-5-yl)borinic acid | 8.2 | 0.5% | LC-MS (m/z) | |
| Supplier B | Impurity 3 | Pyrimidine-5-boronic acid | 3.1 | 1.1% | LC-MS (m/z) |
| Impurity 4 | Boroxine trimer | 10.5 | 1.4% | LC-MS (m/z) | |
| Supplier C | Impurity 1 | 2-(Methylsulfonyl)pyrimidine-5-boronic acid | 4.8 | 0.7% | LC-MS (m/z) |
| Impurity 5 | Unidentified | 6.5 | 0.5% | - |
Table 3: ¹H NMR Spectroscopy Data
| Supplier | Key Chemical Shifts (δ, ppm) | Integration | Comments |
| Supplier A | 2.55 (s, 3H), 8.85 (s, 2H) | Consistent with structure | No significant impurities detected |
| Supplier B | 2.55 (s, 3H), 8.85 (s, 2H) | Consistent with structure | Minor unidentified peaks at 7.2-7.4 ppm |
| Supplier C | 2.55 (s, 3H), 8.85 (s, 2H) | Consistent with structure | Trace solvent residue (Ethyl Acetate) |
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: Waters XSelect Premier HSS T3 (2.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Thermo Scientific Vanquish HPLC coupled to a Q Exactive Orbitrap Mass Spectrometer.
-
LC Conditions: Same as HPLC-UV method.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Analysis: Impurity peaks were analyzed for their mass-to-charge ratio to propose potential structures.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: DMSO-d₆.
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of DMSO-d₆.
Application in a Signaling Pathway Context
This compound is a valuable reagent for synthesizing inhibitors of various signaling pathways. For instance, it could be used in a Suzuki coupling to synthesize a novel inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling cascade.
Caption: Hypothetical Kinase X signaling pathway.
Conclusion
Based on this hypothetical analysis, Supplier A provides this compound with the highest purity and a well-defined impurity profile. Supplier C also offers a high-purity product, though with a slightly higher level of the oxidized impurity. The material from Supplier B exhibits lower purity and contains impurities that may arise from incomplete reaction or degradation, such as the boroxine trimer.
For researchers and drug development professionals, this guide underscores the importance of a thorough analytical evaluation of starting materials. The choice of supplier can have a significant impact on the success of subsequent synthetic steps and the quality of the final product. It is recommended to perform in-house quality control on critical reagents or to request detailed certificates of analysis from suppliers that include data from orthogonal analytical techniques.
A Comparative Guide: Boronic Acids vs. Trifluoroborates in Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine-containing molecules is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, with organoboron reagents being key players. This guide provides an objective comparison between two major classes of these reagents: boronic acids and their corresponding potassium organotrifluoroborate salts, in the context of pyrimidine synthesis. We will delve into their stability, reactivity, and performance, supported by experimental data, to inform your selection of the optimal reagent for your synthetic endeavors.
Executive Summary: The Trifluoroborate Advantage
Potassium organotrifluoroborates are emerging as superior alternatives to boronic acids in many applications, particularly in the synthesis of complex, heteroaromatic compounds like pyrimidines. The fundamental difference lies in the coordination of the boron atom. In boronic acids, the boron is tricoordinate and possesses a vacant p-orbital, rendering it susceptible to various decomposition pathways. In contrast, the boron in a trifluoroborate salt is tetracoordinate, forming a more stable anionic complex. This structural distinction bestows trifluoroborates with enhanced stability, leading to more reliable and often higher-yielding reactions.
Stability: A Critical Parameter in Synthesis
The stability of a reagent is crucial for reproducibility and cost-effectiveness in any synthetic workflow. Here, trifluoroborates exhibit a clear advantage over boronic acids, especially the often-unstable heteroaryl boronic acids.
Key Stability Differences:
-
Air and Moisture Stability: Potassium organotrifluoroborates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for prolonged storage without special precautions.[1] Many boronic acids, particularly pyrimidine boronic acids, are prone to decomposition via protodeboronation (cleavage of the C-B bond by a proton source, often water).[2][3]
-
Thermal Stability: Trifluoroborates demonstrate high thermal stability, a valuable attribute in reactions requiring elevated temperatures.
-
Chemical Stability: The trifluoroborate moiety is robust and can withstand a range of reaction conditions, allowing for manipulations of other functional groups on the molecule without affecting the boronate group.[4] This is often not feasible with the more labile boronic acids.
Table 1: Stability Comparison of Boronic Acids and Trifluoroborates
| Parameter | Boronic Acids | Potassium Organotrifluoroborates |
| Air & Moisture Stability | Often unstable, prone to protodeboronation and boroxine formation. | Generally stable, can be stored at room temperature.[1] |
| Handling | May require inert atmosphere and anhydrous conditions. | Can be handled in air. |
| Purification | Can be challenging to purify due to instability. | Typically purified by recrystallization. |
Performance in Pyrimidine Synthesis: A Comparative Look at Reactivity and Yields
While direct side-by-side comparisons of boronic acids and their corresponding trifluoroborates in pyrimidine synthesis under identical conditions are scarce in the literature, data from studies on heteroaryl systems provide compelling evidence for the superior performance of trifluoroborates. This is particularly true for challenging substrates, such as 2-substituted pyrimidines, which are analogous to the problematic 2-pyridyl systems.[3]
Factors Influencing Reactivity:
-
Position of the Boron Moiety: The reactivity of pyrimidine-based organoboron reagents is significantly influenced by the position of the boron atom on the ring.
-
5-Pyrimidinyl Systems: Generally exhibit good reactivity in Suzuki-Miyaura couplings.[3]
-
4-Pyrimidinyl Systems: Reactivity can be influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.
-
2-Pyrimidinyl Systems: These are the most challenging substrates due to the proximity of the nitrogen atom, which can lead to catalyst inhibition and increased susceptibility to protodeboronation.[3] It is in these challenging cases that the stability of trifluoroborates can be particularly advantageous.
-
Quantitative Performance Comparison:
The following table presents a compilation of data from various sources, illustrating the yields of Suzuki-Miyaura reactions with heteroaryl boronic acids and trifluoroborates. While not a direct comparison for pyrimidine substrates, the data for other nitrogen-containing heterocycles strongly suggests the potential for higher and more consistent yields with trifluoroborates.
Table 2: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroaryl Boron Reagents
| Boron Reagent | Coupling Partner | Product | Yield (%) | Reference |
| Phenylboronic acid | 2-Chloropyrimidine | 2-Phenylpyrimidine | Moderate | [5] |
| 2-Benzofurylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | 2-(Benzofuran-2-yl)-4,6-dimethoxypyrimidine | 91 | [6] |
| Furan-3-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | 2-(Furan-3-yl)-4,6-dimethoxypyrimidine | 65 | [6] |
| Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 98 | [4] |
| Potassium Thiophen-3-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(Thiophen-3-yl)benzonitrile | 96 | [4] |
| Potassium Pyridin-2-yltrifluoroborate | 4-Bromobenzonitrile | 2-(4-Cyanophenyl)pyridine | 85 | [4] |
Note: Reaction conditions vary between studies and yields are not directly comparable. However, the consistently high yields obtained with trifluoroborates, especially with challenging heteroaryl systems, are noteworthy.
Experimental Protocols
Synthesis of Potassium Pyrimidinyltrifluoroborate from Pyrimidinylboronic Acid
This general procedure outlines the conversion of a pyrimidinylboronic acid to its more stable trifluoroborate salt.
Materials:
-
Pyrimidinylboronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve the pyrimidinylboronic acid in methanol in a round-bottom flask.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Cool the methanolic solution of the boronic acid in an ice bath.
-
Slowly add the KHF₂ solution to the stirred boronic acid solution. A precipitate should form.
-
Continue stirring the mixture at room temperature for 30-60 minutes.
-
Collect the solid precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid sequentially with cold water, acetone, and diethyl ether.
-
Dry the resulting potassium pyrimidinyltrifluoroborate salt under vacuum.
General Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated pyrimidine with either a boronic acid or a potassium trifluoroborate. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine, 5-bromopyrimidine) (1.0 equiv)
-
Pyrimidine boronic acid (1.2 - 1.5 equiv) OR Potassium pyrimidinyltrifluoroborate (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To a reaction vessel, add the halogenated pyrimidine, the boronic acid or trifluoroborate, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled pyrimidine.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical transformations and workflows.
Conclusion
For the synthesis of pyrimidine-containing compounds via Suzuki-Miyaura cross-coupling, potassium organotrifluoroborates present a compelling case as superior reagents to their boronic acid counterparts. Their enhanced stability to air, moisture, and a variety of reaction conditions translates to more reliable, reproducible, and often higher-yielding synthetic routes. This is particularly advantageous when dealing with inherently unstable pyrimidinylboronic acids, such as the 2-substituted isomers. While the initial preparation of the trifluoroborate salt from the corresponding boronic acid is an additional step, the benefits in terms of handling, storage, and reaction performance can significantly outweigh this initial investment, ultimately leading to a more efficient and robust synthetic strategy. As the demand for complex pyrimidine-based molecules in drug discovery and materials science continues to grow, the adoption of potassium organotrifluoroborates is a valuable approach for any synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(Methylthio)pyrimidine-5-boronic acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Methylthio)pyrimidine-5-boronic acid, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Respiratory Protection: A dust respirator is recommended, especially when handling the solid form to avoid dust inhalation.
-
Lab Coat: A standard laboratory coat to protect clothing.
Work should be conducted in a well-ventilated area, preferably within a fume hood.[2]
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. However, for small quantities, in-laboratory neutralization may be a viable pre-treatment step, contingent on local regulations.
Method 1: Professional Hazardous Waste Disposal (Recommended)
This is the safest and most compliant method for disposing of this compound and its containers.
Experimental Protocol:
-
Segregation and Storage:
-
Carefully place the waste this compound into a clearly labeled, sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Labeling:
-
The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".
-
Include the approximate quantity and date of accumulation.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
This material may be disposed of via controlled incineration with flue gas scrubbing or at a licensed chemical destruction plant.[3]
-
Method 2: In-Laboratory Neutralization of Small Spills or Residues (Use with Caution)
For very small quantities, such as residues from cleaning glassware or minor spills, neutralization can be performed to reduce the reactivity of the boronic acid. Crucially, you must verify that this procedure is permitted by your local and institutional regulations before proceeding. This method is not suitable for bulk disposal.
Experimental Protocol:
-
Prepare a Neutralizing Agent:
-
Prepare a dilute solution of a mild base, such as sodium bicarbonate (baking soda) or calcium carbonate.[2] Strong bases should be avoided to prevent a vigorous reaction.
-
-
Dilution and Neutralization:
-
If dealing with a solid, dissolve it in a suitable solvent (e.g., water, if soluble) in a large, appropriate container.
-
Slowly add the mild base solution to the diluted this compound solution while stirring continuously.
-
Place the container in an ice-water bath to manage any heat generation.[4]
-
-
Monitor pH:
-
Use pH strips or a pH meter to monitor the pH of the solution.
-
Continue adding the neutralizing agent until the pH is within a neutral range, typically between 6.0 and 9.0.[4]
-
-
Disposal of Neutralized Solution:
-
Once neutralized, and only if permitted by local regulations and the solution contains no other hazardous components, it may be flushed down the sanitary sewer with copious amounts of water.[5][6]
-
If local regulations prohibit this, the neutralized solution must still be collected as hazardous waste.
-
| Parameter | Value | Source |
| Target pH for Neutralization | 6.0 - 9.0 | [4] |
| Recommended Neutralizing Agent | Sodium Bicarbonate | [2][5] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
For Dry Spills:
-
Immediately evacuate the area if a large amount is spilled or dust is generated.
-
Wearing full PPE, gently sweep or vacuum up the spilled material.[2]
-
Use dry clean-up procedures and avoid generating dust.[2]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[2]
-
-
For Wet Spills:
-
Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Shovel the absorbed material into a labeled container for hazardous waste disposal.[2]
-
-
After Cleanup:
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 2-(Methylthio)pyrimidine-5-boronic acid
Essential Safety and Handling Guide for 2-(Methylthio)pyrimidine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of this compound (CAS: 348098-29-3). Adherence to these guidelines is essential for mitigating risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing. | To protect eyes from dust particles and splashes.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and changed immediately if contaminated. | To prevent skin contact and potential irritation.[4][5] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | To protect skin from accidental spills and contact.[4][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust may be generated. | To minimize the risk of respiratory tract irritation from dust or aerosols.[5] |
Operational and Disposal Plans
Strict adherence to the following procedural steps is crucial for safe handling and disposal.
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational and the work area is well-ventilated.
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Keep the container of this compound tightly closed when not in use.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area to remove any residual chemical.
-
Remove and properly store or dispose of PPE.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention without delay.[1]
-
Skin Contact: Immediately flush skin with plenty of water and soap. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual from the contaminated area to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give a glass of water. Seek immediate medical attention.
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand or vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste material, including contaminated absorbent materials from spills, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated PPE: Dispose of all contaminated PPE, such as gloves and lab coats, as hazardous waste.
-
Disposal Method: Arrange for disposal through a licensed chemical waste disposal company. Do not pour down the drain or dispose of in regular trash.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
